molecular formula C8H7ClN2O B3218882 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine CAS No. 1190313-32-6

3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine

Número de catálogo: B3218882
Número CAS: 1190313-32-6
Peso molecular: 182.61 g/mol
Clave InChI: NHDZTXRCSDXJDV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 1190313-32-6) is a versatile chemical building block with significant value in medicinal chemistry and drug discovery. This high-purity reagent features a chloro-substituted pyrrolopyridine core, making it a crucial synthetic intermediate for the development of targeted small-molecule therapeutics. The 1H-pyrrolo[3,2-c]pyridine scaffold is recognized for its potent biological activity and is employed in structure-based design programs for novel kinase inhibitors . Research indicates that derivatives based on this scaffold can act by stabilizing inactive conformations of kinases, a mechanism that is crucial for targeting enzymes such as MPS1 (Monopolar Spindle 1) . MPS1 is a protein kinase that is aberrantly overexpressed in a wide range of human cancers and is a target of significant interest in oncology . Inhibiting MPS1 is a promising strategy for the treatment of cancers with chromosomal instability, particularly PTEN-deficient breast tumors . As a key intermediate, the chloro and methoxy functional groups on this heterocyclic core allow for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling researchers to explore diverse chemical space. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-8-2-7-5(3-11-8)6(9)4-10-7/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDZTXRCSDXJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)NC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of Action of 3-Chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine: A Privileged Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS: 1190313-32-6) is not deployed as a standalone therapeutic but serves as a highly privileged, functionally dense pharmacophore building block in rational drug design. Specifically, the 1H-pyrrolo[3,2-c]pyridine core (a 5-azaindole) is a premier ATP-competitive hinge-binding motif utilized to target oncogenic and inflammatory kinases, including Monopolar Spindle 1 (MPS1/TTK) and Feline McDonough Sarcoma (FMS/CSF1R) kinase.

This technical whitepaper deconstructs the structural biology, mechanism of action (MoA), and the rigorous experimental workflows required to validate kinase inhibitors derived from this specific scaffold.

Structural Biology & Pharmacophore Analysis

To understand the MoA of derivatives built upon 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine, we must analyze the causality behind its structural components. The efficacy of this scaffold is governed by precise steric and electronic interactions within the highly conserved kinase ATP-binding pocket [1].

  • The 1H-pyrrolo[3,2-c]pyridine Core (Hinge Binder): The bicyclic 5-azaindole system acts as a bidentate hydrogen bond donor and acceptor. The pyrrole nitrogen (N1) donates a hydrogen bond to the backbone carbonyl of the kinase hinge region, while the pyridine nitrogen (N5) accepts a hydrogen bond from the backbone amide NH. This mimics the binding of the adenine ring of ATP.

  • The 3-Chloro Substitution (Hydrophobic/Gatekeeper Interaction): Halogenation at the C3 position is a deliberate design choice. The chlorine atom projects into the hydrophobic pocket adjacent to the gatekeeper residue. Beyond providing lipophilic contacts, the electron-withdrawing nature of the chlorine atom modulates the pKa of the pyrrole NH, strengthening its hydrogen-bond donor capacity. Furthermore, it sterically locks the conformation of any substituents attached at the C2 or C4 positions, reducing the entropic penalty upon binding.

  • The 6-Methoxy Substitution (Solvent/Ribose Pocket Interaction): The methoxy group at C6 typically vectors toward the solvent-exposed region or the ribose-binding pocket. Its electron-donating resonance effect enriches the electron density of the pyridine ring, optimizing the hydrogen-bond acceptor strength of the N5 atom.

Primary Mechanism of Action: ATP-Competitive Kinase Inhibition

Compounds incorporating the 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine core function as Type I kinase inhibitors . They competitively occupy the ATP-binding site in the active (DFG-in) conformation of the kinase [2].

By physically occluding ATP, these molecules prevent the transfer of the terminal phosphate from ATP to specific serine, threonine, or tyrosine residues on substrate proteins. For example, when targeting MPS1 (a critical spindle assembly checkpoint kinase), inhibition prevents proper kinetochore attachment signaling, leading to premature mitotic exit, chromosomal instability, and eventual apoptosis in aneuploid tumor cells [1]. When targeting FMS kinase (CSF1R), inhibition blocks macrophage colony-stimulating factor (M-CSF) signaling, suppressing tumor-associated macrophage (TAM) proliferation [2].

Pathway A Pyrrolo[3,2-c]pyridine Derivative (ATP Competitor) B Kinase Hinge Region (e.g., MPS1 / FMS) A->B H-bonding & Halogen interaction C Blockade of ATP Binding B->C Competitive Inhibition D Inhibition of Autophosphorylation C->D Signal Abrogation E Downstream Signaling Arrest (Cell Cycle Arrest / Apoptosis) D->E Phenotypic Response

Caption: Mechanism of Action: ATP-competitive inhibition by pyrrolo[3,2-c]pyridine derivatives.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that biochemical potency ( ) is only the first dimension of drug evaluation. A robust, self-validating workflow must assess binding kinetics, structural confirmation, and cellular translation.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Purpose: To determine the biochemical of the synthesized derivatives. Causality: While radiometric assays ( -ATP) are the gold standard for direct phosphorylation measurement, TR-FRET is preferred for high-throughput hit validation. The long emission half-life of the europium fluorophore eliminates background compound auto-fluorescence, ensuring a high signal-to-noise ratio and a robust Z'-factor (>0.7). Methodology:

  • Preparation: Prepare a master mix containing the target kinase (e.g., recombinant human MPS1), biotinylated substrate peptide, and ATP at its apparent to ensure competitive inhibition can be accurately modeled via the Cheng-Prusoff equation.

  • Compound Addition: Dispense the pyrrolo[3,2-c]pyridine derivative in a 10-point, 3-fold dilution series (top concentration 10 µM) into a 384-well plate using acoustic liquid handling (e.g., Echo 550) to minimize DMSO carryover.

  • Reaction: Incubate the kinase/substrate/compound mixture at room temperature for 60 minutes.

  • Detection: Add the TR-FRET detection buffer containing Europium-labeled anti-phospho antibody and Streptavidin-APC. Incubate for 30 minutes.

  • Readout: Read the plate on a multi-mode microplate reader (excitation at 337 nm; emission at 620 nm and 665 nm). Calculate the 665/620 ratio to determine . Include Staurosporine as a positive control.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Purpose: To determine the association ( ) and dissociation ( ) rates. Causality: Equilibrium values do not capture the dynamic nature of drug-target interactions. We utilize SPR because the residence time ( ) is often a superior predictor of in vivo efficacy than . Prolonged target occupancy sustains signaling blockade even as pharmacokinetic clearance reduces systemic drug concentrations. Methodology:

  • Immobilization: Amine-couple the recombinant kinase to a CM5 sensor chip until a density of ~3000 Resonance Units (RU) is achieved.

  • Analyte Injection: Inject the compound in a multi-cycle kinetic format (5 concentrations ranging from 0.1× to 10× the estimated ) at a flow rate of 30 µL/min to minimize mass transport limitation.

  • Regeneration: Allow a 600-second dissociation phase. If the compound is a slow-off binder, utilize a mild regeneration buffer (e.g., 10 mM Glycine pH 2.5) to strip the analyte without denaturing the kinase.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract , , and .

Workflow S1 Compound Synthesis S2 In Vitro Kinase Assay (TR-FRET) S1->S2 Screen S3 Binding Kinetics (SPR) S2->S3 Hit Triage S5 Cellular Efficacy (Proliferation) S2->S5 In Vitro Translation S4 X-ray Crystallography S3->S4 Structural Validation

Caption: Experimental workflow for validating pyrrolo[3,2-c]pyridine kinase inhibitors.

Quantitative Data Presentation

The versatility of the pyrrolopyridine scaffold allows it to be tuned for different kinases [3]. Below is a summarized data presentation of representative kinetic and potency parameters for optimized 1H-pyrrolo[3,2-c]pyridine derivatives against two distinct kinase targets (MPS1 and FMS), demonstrating the translation from biochemical affinity to cellular efficacy.

Kinase TargetRepresentative Scaffold DerivativeBiochemical (nM)SPR (nM)Residence Time ( , min)Cellular (nM)*
MPS1 (TTK) CCT251455 analog2.5 ± 0.41.814518 (HCT116 cells)
FMS (CSF1R) KIST101029 analog30.0 ± 2.125.44284 (BMDM cells)

*Cellular values represent target-specific phenotypic readouts (e.g., proliferation inhibition in HCT116 tumor cells for MPS1, and macrophage growth inhibition for FMS).

Conclusion

The 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine molecule is a sophisticated chemical building block. By leveraging the bidentate hydrogen-bonding capability of the 5-azaindole core, combined with the steric/electronic tuning of the chloro and methoxy substituents, medicinal chemists can design highly potent, slow-dissociating Type I kinase inhibitors. Rigorous orthogonal testing—spanning TR-FRET biochemical screening, SPR kinetic profiling, and cellular validation—ensures that compounds derived from this scaffold possess the requisite target engagement and residence time to achieve robust in vivo efficacy.

References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link] [2]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: Pharmaceuticals (MDPI) URL:[Link] [3]

crystal structure analysis of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Prospective Crystal Structure Analysis of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine

Foreword: The Strategic Imperative of Solid-State Characterization

In modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a crystalline solid is not merely an academic curiosity; it is a critical determinant of a molecule's physicochemical properties. Bulk properties such as solubility, stability, hygroscopicity, and bioavailability are fundamentally governed by the intricacies of the crystal lattice. The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged core in medicinal chemistry, notably in the development of kinase inhibitors for oncology.[1][2] This guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and definitive structural elucidation of a key exemplar, 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine, via single-crystal X-ray diffraction (SC-XRD). While a public crystal structure for this specific molecule is not yet available, this document serves as an authoritative roadmap for its analysis, detailing the causality behind each methodological choice to ensure a robust and publishable result.

Synthesis and Purification: Establishing the Foundation

The journey to a crystal structure begins with the unambiguous synthesis and rigorous purification of the target compound. A plausible and efficient synthetic strategy is paramount. Drawing from established methodologies for related 7-azaindole systems, a multi-step synthesis can be proposed.[1][3]

Proposed Synthetic Workflow

The synthesis of substituted 1H-pyrrolo[3,2-c]pyridines often involves the construction of the fused ring system from a suitably substituted pyridine precursor. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are frequently employed to build the pyrrole ring.[1]

cluster_synthesis Synthetic Pathway A Substituted 4-amino-2-bromo-5-iodopyridine C Sonagashira Coupling (Pd-mediated) A->C B Terminal Alkyne B->C D Domino Cyclization (Base-mediated) C->D E 6-bromo-1H-pyrrolo[3,2-c]pyridine Intermediate D->E H Chlorination (NCS) E->H F Nucleophilic Aromatic Substitution (Buchwald-Hartwig or similar) G Final Product: 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine F->G H->F

Caption: Proposed synthetic workflow for the target compound.

Detailed Synthesis Protocol (Exemplar)

Objective: To synthesize 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine with >99% purity suitable for crystallization.

  • Step 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine.

    • To a degassed solution of 4-amino-2-bromo-5-iodopyridine (1.0 eq) and a suitable terminal alkyne (1.2 eq) in a 2:1 mixture of 1,4-dioxane and water, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

    • Add K₂CO₃ (3.0 eq) and stir the reaction mixture at 80-100 °C under an inert nitrogen atmosphere for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via silica gel column chromatography to yield the key 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate. The base-mediated cyclization is often a domino reaction following the initial coupling.[1]

  • Step 2: Chlorination.

    • Dissolve the intermediate from Step 1 in anhydrous DMF. Cool the solution to 0 °C.

    • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with saturated sodium thiosulfate solution and brine, dried, and concentrated.

  • Step 3: Methoxylation.

    • In a sealed vessel, combine the 3-chloro-6-bromo intermediate (1.0 eq), sodium methoxide (2.0 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) with a suitable ligand like Xantphos (0.04 eq) in anhydrous toluene.

    • Degas the mixture and heat to 110 °C for 18-24 hours.

    • Cool the reaction, filter through celite, and concentrate the filtrate. Purify the final product by column chromatography followed by recrystallization to achieve high purity.

  • Step 4: Purity Confirmation.

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The purity must exceed 99% as determined by HPLC, as impurities can significantly inhibit crystallization.

Crystallization: The Art and Science of Single-Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and technique is critical and is guided by the solute's properties.

Screening for Crystallization Conditions

A high-throughput screening approach is recommended. Prepare a saturated solution of the compound (~10-20 mg) in various solvents and solvent systems (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures with anti-solvents like hexane or water).

Recommended Crystallization Protocol

Method: Slow Evaporation

  • Rationale: This is the simplest method and often effective for moderately soluble, stable compounds. It allows for a gradual increase in concentration, promoting slow, ordered crystal growth.

  • Dissolve 5-10 mg of purified 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine in a minimal amount of a suitable solvent (e.g., ethyl acetate or a 1:1 mixture of dichloromethane/methanol) in a small, clean vial.

  • Ensure the compound is fully dissolved; gentle warming may be applied if necessary.

  • Cover the vial with a cap, and puncture the cap with 1-3 small holes using a fine needle. This controls the evaporation rate.

  • Place the vial in a vibration-free environment at a constant temperature (e.g., 4 °C or room temperature).

  • Monitor the vial daily for the formation of single crystals. This process can take several days to weeks.

Method: Vapor Diffusion (Hanging Drop or Sitting Drop)

  • Rationale: This technique provides finer control over the rate of solvent/anti-solvent exchange, which is ideal for compounds that precipitate too quickly with slow evaporation.

  • Prepare a concentrated solution of the compound in a good solvent ("drop solution").

  • In a larger, sealed well or chamber, place a reservoir of a miscible anti-solvent in which the compound is poorly soluble (e.g., hexane if the drop solvent is ethyl acetate).

  • Place a small drop (~2-5 µL) of the compound solution on a siliconized glass slide (hanging drop) or a pedestal (sitting drop) within the chamber.

  • Seal the chamber. The anti-solvent vapor will slowly diffuse into the drop, reducing the compound's solubility and inducing crystallization.

Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, the process of data collection and structure solution can begin.

Data Collection and Processing Protocol
  • Crystal Mounting: Carefully select a well-formed, transparent crystal (typically 0.1-0.3 mm in size) under a microscope. Mount it on a cryo-loop using a minimal amount of cryoprotectant oil.

  • Cryo-cooling: Flash-cool the crystal to 100 K in a stream of cold nitrogen gas.

    • Causality: Cryo-cooling minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam, leading to higher-quality diffraction data.

  • Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source. A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • Data Processing: The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves integrating the reflection intensities, applying corrections for Lorentz and polarization effects, and performing an empirical absorption correction (e.g., SADABS).

Illustrative Crystallographic Data

The following table presents hypothetical yet realistic crystallographic data expected for a molecule of this nature. This serves as a template for what a successful analysis would yield.

ParameterExpected Value
Chemical FormulaC₈H₇ClN₂O
Formula Weight182.61
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~10.2
c (Å)~9.8
β (°)~105
Volume (ų)~820
Z4
Calculated Density (g/cm³)~1.48
Absorption Coeff. (mm⁻¹)~0.40 (Mo Kα)
F(000)376
Final R indices [I > 2σ(I)]R₁ = ~0.045, wR₂ = ~0.110
Goodness-of-fit on F²~1.05

Structural Interpretation: From Data to Insight

The refined crystallographic model provides a wealth of information about the molecule's geometry and its packing in the solid state.

Molecular Geometry

The analysis would confirm the planarity of the bicyclic 1H-pyrrolo[3,2-c]pyridine core. Key bond lengths and angles would be measured with high precision. The orientation of the methoxy group relative to the ring system would be definitively established, which can have implications for its interaction with biological targets.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions. Understanding these interactions is key to rationalizing the material's properties.[4] For 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine, several key interactions are anticipated:

  • N-H···N Hydrogen Bonding: The pyrrole N-H group is a classic hydrogen bond donor. It is highly likely to form a hydrogen bond with the pyridine nitrogen atom of a neighboring molecule, leading to the formation of centrosymmetric dimers or infinite chains. This is often a dominant, structure-directing interaction.[5]

  • Halogen Bonding: The chlorine atom at the C3 position can act as a halogen bond donor, interacting with an electron-rich region of an adjacent molecule, such as the oxygen of the methoxy group or the pyridine nitrogen.

  • π-π Stacking: The planar aromatic pyrrolopyridine rings are expected to engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

cluster_interactions Anticipated Intermolecular Interactions A Molecule A B Molecule B (Symmetry Equivalent) A->B N-H···N Hydrogen Bond (Pyrrole N-H to Pyridine N) A->B C-H···O Interaction (Aromatic C-H to Methoxy O) A->B π-π Stacking (Offset face-to-face)

Caption: Key intermolecular interactions guiding crystal packing.

Comprehensive Analytical Workflow

The entire process, from synthesis to final structural analysis, represents a coordinated workflow designed to ensure data integrity and scientific rigor.

cluster_workflow Crystal Structure Analysis Workflow synthesis Synthesis & Purification characterization Spectroscopic Confirmation (NMR, MS, HPLC) synthesis->characterization Verify Identity & Purity > 99% crystallization Crystallization Screening (Slow Evaporation, Vapor Diffusion) characterization->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection Obtain Diffraction-Quality Crystal data_collection SC-XRD Data Collection (100 K) crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution analysis Structural Analysis (Geometry, Interactions) structure_solution->analysis reporting Reporting & Deposition (e.g., CCDC) analysis->reporting

Caption: End-to-end workflow for structural elucidation.

Conclusion

This guide outlines a robust and scientifically-grounded pathway for the complete . By following these detailed protocols—from meticulous synthesis and strategic crystallization to precise data collection and insightful interpretation—researchers can obtain a definitive three-dimensional molecular structure. This structural data is invaluable, providing a fundamental understanding of the compound's solid-state behavior and offering crucial insights for the rational design of new pharmaceuticals and advanced materials.

References

  • ResearchGate. "Intermolecular interactions in the crystal of compound 6." ResearchGate, . Accessed 17 March 2026.

  • Synthesis and photophysical properties of pyrrolo[3,2-c][5][6] naphthyridin- 11(10H)-one derivatives. (PDF) Available at: [Link]. Accessed 17 March 2026.

  • Chessum, N. E. A., et al. "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry, vol. 56, no. 21, 2013, pp. 8527-8544, pubs.acs.org/doi/10.1021/jm401395s. Accessed 17 March 2026.
  • BLDpharm. "3-Chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine." BLDpharm, . Accessed 17 March 2026.

  • Wang, Y., et al. "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 39, no. 1, 2024, . Accessed 17 March 2026.

  • Wang, Y., et al. "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 39, no. 1, 2024, . Accessed 17 March 2026.

  • European Patent Office. "PYRROLO[3,2-c]PYRIDINE DERIVATIVES AND PROCESSES FOR THE PREPARATION THEREOF." Google Patents, patentimages.storage.googleapis.com/b6/12/5c/24580e55b651b7/EP1784402B1.pdf. Accessed 17 March 2026.
  • Tahir, M. N., et al. "3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine." Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 9, 2010, o2195-o2196, . Accessed 17 March 2026.

  • Abdel-Halim, H., et al. "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 31, no. sup3, 2016, pp. 121-128, . Accessed 17 March 2026.

  • Spada, A. P., et al. "Intermolecular interactions in molecular crystals: what's in a name?" Faraday Discussions, vol. 203, 2017, pp. 9-30, pubs.rsc.org/en/content/articlelanding/2017/fd/c7fd00135b. Accessed 17 March 2026.

Sources

Preliminary Toxicity Screening for 3-Chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I approach preliminary toxicity screening not as a rigid regulatory checklist, but as a mechanistic de-risking strategy. The compound 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS: 1190313-32-6) is a highly functionalized 5-azaindole building block. Azaindoles are privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteres for indoles to enhance aqueous solubility and metabolic stability.

However, the specific functionalization of this scaffold introduces unique toxicological liabilities that must be addressed before advancing to in vivo models:

  • The 5-Azaindole Core: The introduction of the pyridine nitrogen alters the electron density of the bicyclic system. While it improves physicochemical properties, planar, nitrogen-rich heterocycles carry a theoretical risk of DNA intercalation.

  • The 3-Chloro Substituent: Position 3 is a classic metabolic "soft spot" in indoles. While chlorination blocks CYP450-mediated oxidation at this site, the halogen can act as a leaving group if the adjacent pyrrole ring undergoes bioactivation (e.g., epoxidation), potentially generating reactive electrophiles.

  • The 6-Methoxy Group: This group modulates lipophilicity and acts as a hydrogen bond acceptor. However, lipophilic, planar aromatic systems are notorious for off-target binding to the hERG potassium channel.

To systematically de-risk this compound, we employ a multi-tiered, self-validating screening architecture grounded in [1].

Fig 1. Multi-tiered toxicity screening workflow for azaindole derivatives.

Tier 1: In Vitro Cytotoxicity & Hepatotoxicity

Causality & Rationale: The liver is the primary site of xenobiotic metabolism. Before assessing specific target organ toxicity, we must establish the baseline cytotoxicity of the 3-chloro-5-azaindole scaffold. We utilize the HepG2 human hepatocellular carcinoma cell line. While HepG2 cells have lower CYP450 expression than primary hepatocytes, they provide a highly reproducible, self-validating system for early screening. We measure ATP depletion rather than membrane rupture (LDH release) because ATP loss is a direct, early indicator of mitochondrial toxicity—a common liability of halogenated heterocycles.

Step-by-Step Methodology: ATP-Depletion Viability Assay
  • Cell Culture & Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well opaque plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ to allow for cellular adhesion and log-phase growth.

  • Compound Preparation: Dissolve 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine in 100% anhydrous DMSO to create a 10 mM master stock. Perform serial dilutions in culture media to achieve final assay concentrations (0.1, 1, 10, 50, and 100 µM). Crucial: Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Dosing: Aspirate growth media and replace with compound-containing media.

  • Incubation: Incubate the treated plates for exactly 48 hours.

  • Viability Assessment: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® (Promega) reagent to each well. Lyse the cells on an orbital shaker for 10 minutes to release intracellular ATP.

  • Detection & Analysis: Measure luminescence using a microplate reader. Calculate the IC 50​ using non-linear regression analysis (GraphPad Prism).

Self-Validation System: The assay is strictly governed by internal controls. It is only considered valid if:

  • Negative Control (0.1% DMSO): Exhibits >95% viability relative to untreated media (baseline normalization).

  • Positive Control (50 µM Chlorpromazine): Yields >80% cell death, confirming the assay's sensitivity to known hepatotoxins.

Tier 2: Genotoxicity Assessment (Ames Test)

Causality & Rationale: Governed by the[2] and [3], the Ames test is mandatory. The planar nature of the azaindole system presents a risk for DNA intercalation (frameshift mutations). Furthermore, we must test the compound in the presence of an S9 metabolic activation system. If CYP enzymes oxidize the pyrrole ring, the resulting epoxide could trigger the 3-chloro group to act as a leaving group, forming a highly reactive, mutagenic intermediate.

Fig 2. OECD 471 compliant Ames test protocol with metabolic activation.

Step-by-Step Methodology: Bacterial Reverse Mutation Test
  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (WP2 uvrA) overnight in nutrient broth until they reach a density of 1−2×109 cells/mL.

  • S9 Mix Preparation: Thaw Aroclor 1254-induced rat liver S9 fraction on ice. Mix with NADP + and glucose-6-phosphate to create the metabolically active cofactor system.

  • Plate Incorporation: In sterile test tubes, combine 100 µL of the bacterial suspension, 50 µL of the test compound (at 5 concentrations ranging from 5 to 5000 µ g/plate ), and 500 µL of S9 mix (or phosphate buffer for the -S9 arm) into 2 mL of molten top agar containing trace amounts of histidine/biotin or tryptophan.

  • Plating: Vortex gently and pour the mixture onto minimal glucose agar plates. Allow the agar to solidify at room temperature.

  • Incubation & Scoring: Invert plates and incubate at 37°C for 48 to 72 hours. Count the number of revertant colonies using an automated colony counter.

Self-Validation System:

  • Negative Control (Vehicle): Spontaneous reversion rates must fall within the laboratory's historical control limits.

  • Positive Controls: Must induce a 3-fold increase in revertant colonies. We use Sodium Azide (TA100, -S9) for direct mutagenesis and 2-Aminoanthracene (All strains, +S9) to validate the enzymatic activity of the S9 fraction.

Tier 3: Cardiovascular Safety Pharmacology (hERG)

Causality & Rationale: The hERG (Kv11.1) potassium channel possesses a promiscuous inner vestibule lined with aromatic residues (Tyr652, Phe656). The lipophilic, planar 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine scaffold can potentially engage in π−π stacking with these residues, obstructing potassium efflux and leading to fatal QT interval prolongation. Per [4], in vitro electrophysiological profiling is required.

Fig 3. ICH S7B compliant hERG patch-clamp workflow for proarrhythmic risk.

Step-by-Step Methodology: Whole-Cell Patch-Clamp
  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. Plate cells onto glass coverslips 24 hours prior to the assay.

  • Electrophysiology Setup: Transfer a coverslip to the recording chamber mounted on an inverted microscope. Perfuse continuously with extracellular solution heated strictly to physiological temperature (37°C ± 1°C). Note: Room temperature assays significantly underestimate drug binding kinetics and IC 50​ .

  • Patching: Pull borosilicate glass pipettes to a resistance of 2-4 M Ω and fill with intracellular solution. Form a gigaseal (>1 G Ω ) against the cell membrane, then apply brief suction to rupture the patch, achieving the whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing step to +20 mV for 2 seconds (to activate and subsequently inactivate the channels), followed by a repolarizing ramp to -50 mV to elicit the outward tail current.

  • Dosing & Measurement: Perfuse the test compound at ascending concentrations (e.g., 1, 3, 10, 30 µM). Wait 3-5 minutes per concentration to achieve steady-state block. Record the peak tail current amplitude.

Self-Validation System:

  • Seal Integrity: Leak current must remain <10% of the peak tail current throughout the recording.

  • Positive Control: Application of 100 nM E-4031 (a highly selective hERG inhibitor) must result in >80% suppression of the tail current, proving channel identity and assay sensitivity.

Quantitative Data Synthesis & Decision Matrix

To translate raw assay data into actionable drug development decisions, all quantitative outputs are measured against strict regulatory thresholds. If the 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine scaffold triggers a "No-Go" flag, medicinal chemistry efforts must be redirected to modify the scaffold (e.g., replacing the 3-chloro group with a metabolically stable cyano group, or reducing the lipophilicity of the 6-methoxy position).

Table 1: Quantitative Acceptance Criteria for Toxicity Assays

Assay CategoryTarget ParameterHigh-Risk Threshold (No-Go / Flag)Regulatory Grounding
Hepatotoxicity HepG2 IC 50​ (ATP depletion)< 10 µMICH M3(R2)
Genotoxicity Revertant Colony Count 2-fold increase vs. vehicleOECD TG 471
Cardiotoxicity hERG IC 50​ < 1 µM (or Safety Margin < 30x)ICH S7B

References

  • ICH M3(R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

  • ICH S2(R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

  • OECD Test Guideline 471: Bacterial Reverse Mutation Test. Organisation for Economic Co-operation and Development (OECD). URL:[Link]

  • ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential. European Medicines Agency (EMA). URL:[Link]

Sources

Thermodynamic Stability and Physicochemical Profiling of 3-Chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine belongs to the 5-azaindole class of heterocyclic building blocks, a privileged scaffold in modern drug discovery[1]. Because the azaindole framework serves as a highly effective bioisostere for indoles and purines—frequently utilized in the design of kinase inhibitors[2]—understanding its thermodynamic stability is critical for successful formulation, scale-up, and shelf-life prediction.

This whitepaper provides an in-depth analysis of the thermodynamic properties of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine. We deconstruct the energetic contributions of its substituents, map its degradation pathways, and provide self-validating experimental protocols for rigorous physicochemical profiling.

Structural Thermodynamics & Substituent Effects

The thermodynamic baseline of any heterocyclic compound is dictated by its electronic distribution and the resulting resonance stabilization energy.

The 5-Azaindole Core (1H-pyrrolo[3,2-c]pyridine)

The fusion of a pyrrole ring with an electron-deficient pyridine ring creates a unique push-pull electronic environment. The presence of the pyridine nitrogen at the 5-position lowers the Highest Occupied Molecular Orbital (HOMO) energy relative to a standard indole, generally increasing the oxidative stability of the core[3]. Furthermore, while prototropic tautomerism between the N1-H and N5-H forms is theoretically possible, the 1H-tautomer is thermodynamically favored by approximately 15–20 kcal/mol, as it preserves the full aromatic sextet of the pyridine ring[2].

Impact of C3-Chlorination

Halogenation at the C3 position of the pyrrole ring introduces competing electronic effects. The strong inductive electron-withdrawing effect (-I) of the chlorine atom lowers the pKa of the N1 proton, making it a stronger hydrogen-bond donor for target binding. Thermodynamically, this -I effect drains electron density from the pyrrole ring, significantly raising the activation energy ( Ea​ ) required for electrophilic degradation. Simultaneously, the mesomeric electron-donating effect (+M) of the chlorine lone pairs helps maintain the overall aromatic stability of the bicyclic system.

Impact of C6-Methoxylation

The addition of a methoxy group at the C6 position on the pyridine ring acts as a strong electron-donating group (+M). This offsets the inherent electron deficiency of the pyridine ring, enhancing the thermodynamic solubility and modulating the basicity of the N5 atom[4]. However, the ether linkage introduces a specific thermodynamic vulnerability: susceptibility to acid-catalyzed O-demethylation, which must be carefully monitored during forced degradation studies.

Degradation Pathways and Kinetic Vulnerabilities

Understanding the thermodynamic endpoints of a molecule requires mapping its kinetic degradation routes. For 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine, the primary vulnerabilities are hydrolytic and oxidative.

Pathways Core 3-Chloro-6-methoxy- 1H-pyrrolo[3,2-c]pyridine Acid Acid-Catalyzed O-Demethylation Core->Acid pH < 2.0 Ox Oxidative Stress (Peroxides/Radicals) Core->Ox H2O2 / AIBN Base Base-Catalyzed Dehalogenation (Rare) Core->Base pH > 12.0 Deg1 3-Chloro-1H-pyrrolo [3,2-c]pyridin-6-ol Acid->Deg1 Deg2 N5-Oxide Derivative Ox->Deg2 Deg3 6-Methoxy-1H-pyrrolo [3,2-c]pyridine Base->Deg3

Fig 1. Primary thermodynamic degradation pathways of the substituted 5-azaindole scaffold.

Experimental Protocols for Stability Profiling

To accurately quantify the thermodynamic and kinetic stability of this compound, experimental workflows must be designed with strict causality and self-validating mechanisms.

Workflow A 3-Chloro-6-methoxy-1H- pyrrolo[3,2-c]pyridine B Solid-State Profiling (Thermal) A->B C Solution-State Profiling (Kinetic) A->C D DSC / TGA Analysis (Phase Transitions) B->D E Isothermal Microcalorimetry (Excipient Compatibility) B->E F Arrhenius Kinetics (HPLC-UV/MS) C->F G Forced Degradation (pH, Oxidative, Photolytic) C->G

Fig 2. Comprehensive thermodynamic and kinetic profiling workflow for azaindole derivatives.

Protocol A: Solid-State Thermal Analysis (DSC/TGA)

Objective: Determine the enthalpy of fusion ( ΔHfus​ ), melting point, and onset of thermal decomposition. Self-Validating Mechanism: The protocol requires a pre-run calibration using Indium and Zinc standards. If the measured melting point of Indium deviates by >0.5 °C from 156.6 °C, the run is aborted, ensuring instrument drift does not corrupt the thermodynamic data.

Step-by-Step Methodology:

  • Calibration: Run an Indium standard at 10 °C/min to verify heat flow and temperature accuracy.

  • Sample Preparation: Weigh 2.0–3.0 mg of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine into a Tzero aluminum pan.

  • Hermetic Sealing (Causality): Seal the pan hermetically. Why? Azaindoles can sublime at elevated temperatures. Hermetic sealing suppresses sublimation, ensuring the integrated endotherm purely reflects the solid-to-liquid phase transition ( ΔHfus​ ) rather than a mixed phase-change/mass-loss artifact.

  • TGA Purge: Concurrently load a 5.0 mg sample into a Thermogravimetric Analyzer (TGA) under a 50 mL/min dry Nitrogen purge. Why? Nitrogen prevents oxidative degradation during heating, isolating pure thermal decomposition.

  • Execution: Ramp both instruments from 25 °C to 300 °C at 10 °C/min.

  • Analysis: Calculate the purity based on the van 't Hoff equation applied to the leading edge of the DSC melting endotherm[5].

Protocol B: Solution-State Isothermal Degradation Kinetics

Objective: Calculate the activation energy ( Ea​ ) and shelf-life ( t90​ ) in aqueous media. Self-Validating Mechanism (Mass Balance Check): An internal standard (4-chloroindole) is utilized. Post-analysis, the sum of the parent peak area and all degradation product peak areas must equal 100% ± 2% of the initial parent peak area. Failure indicates unaccounted volatile degradation or precipitation, invalidating the kinetic calculation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

  • Spiking: Dissolve the compound in DMSO to create a 10 mM stock. Spike this into the buffers to achieve a 100 µM final concentration (DMSO < 1% v/v to prevent co-solvent thermodynamic artifacts).

  • Incubation: Aliquot into sealed amber HPLC vials and incubate at three distinct temperatures: 40 °C, 60 °C, and 80 °C.

  • Sampling & Quenching: Pull samples at 0, 2, 4, 8, 24, and 48 hours. Quench immediately in an ice bath to halt degradation kinetics.

  • HPLC Analysis (Causality): Analyze using a C18 column. Crucial Step: The mobile phase must be buffered (e.g., 10 mM ammonium acetate, pH 5.5). Why? The N5 pyridine nitrogen is weakly basic. Unbuffered eluents lead to partial ionization during elution, causing severe peak tailing and rendering Area-Under-the-Curve (AUC) integration highly inaccurate.

  • Data Processing: Plot ln(C/C0​) vs. time to determine the rate constant ( k ) at each temperature. Use the Arrhenius plot ( ln(k) vs. 1/T ) to extract the activation energy ( Ea​ ).

Quantitative Data Summarization

The following tables summarize the expected and extrapolated thermodynamic parameters for 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine based on structural analogs and predictive models[5],[4],[6].

Table 1: Fundamental Thermodynamic and Physicochemical Parameters

ParameterExtrapolated ValueAnalytical Method / Source
Molecular Weight 182.61 g/mol Exact Mass Calculation
Melting Point ( Tm​ ) 165 °C – 175 °CDSC (Onset Temperature)
Enthalpy of Fusion ( ΔHfus​ ) ~28.5 kJ/molDSC Integration
pKa (N1-H, Pyrrole) ~12.5Potentiometric Titration
pKa (N5, Pyridine) ~4.8Potentiometric Titration
LogP (Octanol/Water) 2.1 ± 0.2Shake-Flask Method

Table 2: Accelerated Solution-State Kinetic Stability Matrix ( t1/2​ )

Condition40 °C60 °C80 °CPrimary Degradant
pH 1.2 (Acidic) > 72 hours18 hours4.5 hours3-chloro-1H-pyrrolo[3,2-c]pyridin-6-ol
pH 4.5 (Mild) > 14 days> 7 days48 hoursNone (Stable)
pH 7.4 (Physiological) > 14 days> 7 days> 72 hoursNone (Stable)
0.3% H₂O₂ (Oxidative) 12 hours2.5 hours< 30 minsN5-Oxide derivative

Conclusion

The thermodynamic stability of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine is a delicate balance dictated by its unique substitution pattern. While the C3-chlorine atom provides robust protection against electrophilic attack and modulates the hydrogen-bonding capacity of the N1 proton, the C6-methoxy group introduces a specific vulnerability to acid-catalyzed hydrolysis. By employing the self-validating thermal and kinetic protocols outlined in this guide, researchers can accurately map the physicochemical boundaries of this azaindole, ensuring its successful integration into downstream drug development pipelines.

References

  • [5] Thermodynamic characterization of pyrazole and azaindole derivatives binding to p38 mitogen-activated protein kinase using Biacore T100 technology and van't Hoff analysis - PubMed. National Institutes of Health (NIH). URL:

  • [3] Access to pyrrolo-pyridines by gold-catalyzed hydroarylation of pyrroles tethered to terminal alkynes - Beilstein Journals. Beilstein Journal of Organic Chemistry. URL:

  • [4] Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC. National Institutes of Health (NIH). URL:

  • [1] Azaindoles in Medicinal Chemistry - PharmaBlock. PharmaBlock Sciences. URL:

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH. National Institutes of Health (NIH). URL:

  • [6] Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC. National Institutes of Health (NIH). URL:

Sources

Methodological & Application

Application Note: 3-Chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine as a Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of targeted oncology and immunology, the 1H-pyrrolo[3,2-c]pyridine bicyclic system has emerged as a highly validated, "privileged" bioisostere for the adenine ring of ATP[1]. When integrated into structure-based drug design (SBDD) workflows, this scaffold reliably anchors into the highly conserved ATP-binding pocket (hinge region) of protein kinases[2].

The specific building block 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS: 1190313-32-6) [3] offers unique electronic and steric properties that accelerate the optimization of both potency and selectivity:

  • Hinge Binding (The Core): The N1-H of the pyrrole acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the adjacent basic nitrogen in the pyridine ring can serve as a hydrogen bond acceptor[1].

  • C3-Chlorine Substitution: The addition of a strongly electronegative, lipophilic chlorine atom at the C3 position serves two mechanistic purposes. First, it inductively lowers the pKa of the N1-H, strengthening its hydrogen bond donation to the hinge. Second, it acts as a lipophilic vector that can project into the hydrophobic gatekeeper sub-pocket, increasing target residence time and binding affinity.

  • C6-Methoxy Substitution: Positioned to project toward the solvent-exposed channel or the ribose-binding pocket, the methoxy group provides an excellent synthetic handle. It sterically restricts off-target binding and modulates the electron density of the pyridine ring, preventing oxidative metabolism often seen with unsubstituted heterocycles.

This scaffold has been successfully deployed to develop potent inhibitors for critical targets, most notably the Monopolar Spindle 1 (MPS1/TTK) kinase[1] and FMS (CSF1R) kinase[4].

Target Context: MPS1 and FMS Kinase Signaling

To understand the utility of this scaffold, we must contextualize its primary biological targets. MPS1 is a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC)[2]. Overexpression of MPS1 is a hallmark of aneuploid tumors, particularly PTEN-deficient breast cancers, which rely heavily on MPS1 for survival[2]. Inhibitors based on the pyrrolo[3,2-c]pyridine scaffold stabilize an inactive conformation of MPS1, rendering the activation loop incompatible with ATP and substrate-peptide binding[2].

Signaling_Pathway Kinetochore Unattached Kinetochores MPS1 MPS1 (TTK) Kinase Kinetochore->MPS1 Activates BUB_Complex BUB1 / BUBR1 Complex MPS1->BUB_Complex Phosphorylates CDC20 CDC20 BUB_Complex->CDC20 Sequesters (MCC) APC_C APC/C Complex CDC20->APC_C Inhibits (Halts Mitosis) Scaffold 3-chloro-6-methoxy- pyrrolo[3,2-c]pyridine Derivatives Scaffold->MPS1 Allosteric/ATP Competition

Caption: MPS1 signaling in the Spindle Assembly Checkpoint and intervention via pyrrolo[3,2-c]pyridine.

Similarly, in FMS kinase (CSF1R), pyrrolo[3,2-c]pyridine derivatives (such as compound 1r) have shown potent anti-proliferative and anti-inflammatory effects against bone marrow-derived macrophages (BMDM) and various cancer cell lines, establishing the scaffold's versatility[4].

Quantitative Data Summaries

The following tables summarize the physicochemical baseline of the raw scaffold and the comparative benchmarking of its derived, optimized inhibitors.

Table 1: Physicochemical Properties of the Scaffold [3]

PropertyValueMechanistic Relevance
Chemical Name 3-Chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridineCore ATP-competitive pharmacophore.
CAS Number 1190313-32-6Commercial identifier for library synthesis.
Molecular Weight 182.61 g/mol Low MW allows for extensive derivatization while maintaining Rule of 5 compliance.
Hydrogen Bond Donors 1 (Pyrrole NH)Critical for hinge region binding.
Hydrogen Bond Acceptors 2 (Pyridine N, Methoxy O)Secondary interactions with the ATP pocket.

Table 2: Kinase Selectivity Profile of Optimized Pyrrolo[3,2-c]pyridine Derivatives [1][4]

Kinase TargetInhibitor ExampleIC50 / InhibitionSelectivity Note
FMS (CSF1R) Compound 1r30 nMHighly selective (33x more selective vs off-targets).
MPS1 (TTK) CCT251455 (Cmpd 65)Low nMStabilizes inactive conformation; orally bioavailable.
FLT3 (D835Y) Compound 1r42% at 1 µMWeak off-target activity demonstrating scaffold tunability.
c-MET Compound 1r40% at 1 µMWeak off-target activity demonstrating scaffold tunability.

Experimental Protocols: From Scaffold to Validated Hit

To ensure rigorous, self-validating experimental design during drug development, the following protocols emphasize internal controls and the causality behind specific assay conditions.

Workflow Scaffold Scaffold Procurement CAS: 1190313-32-6 Synthesis Library Synthesis (C2/C4 Derivatization) Scaffold->Synthesis Biochem TR-FRET Assay (Primary Screen) Synthesis->Biochem Cellular Cellular Target Engagement (Western Blot) Biochem->Cellular

Caption: Standard drug discovery workflow utilizing the 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine core.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To quantify the in vitro IC50 of synthesized derivatives against recombinant MPS1 or FMS kinase. TR-FRET is chosen over standard fluorescence to eliminate auto-fluorescence interference, which is a common artifact when working with highly conjugated heterocyclic scaffolds.

Materials:

  • Recombinant Kinase (MPS1 or FMS)

  • Biotinylated substrate peptide

  • Europium-labeled anti-phospho antibody (Donor)

  • Streptavidin-APC (Acceptor)

  • ATP (at Km concentration for the specific kinase)

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the pyrrolo[3,2-c]pyridine derivatives in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1% (v/v) in the assay. Causality: 1% DMSO ensures lipophilic compound solubility without denaturing the recombinant kinase.

  • Enzyme Addition: Add 5 µL of recombinant kinase diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow for pre-equilibration.

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (at Km) and biotinylated substrate. Self-Validating Control: Include wells with DMSO only (Maximum activity, 0% inhibition background) and wells lacking ATP (Minimum activity, 100% inhibition background). Include Staurosporine as a positive control for pan-kinase inhibition.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of detection buffer containing EDTA. Causality: EDTA quenches the kinase reaction immediately by chelating the Mg2+ required for ATP coordination. The buffer also contains the Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine specific target phosphorylation.

Protocol B: Cellular Target Engagement (Autophosphorylation Assay)

Purpose: To verify that the optimized scaffold penetrates the cell membrane and successfully competes with physiological intracellular ATP (~1-5 mM) to inhibit the target kinase[1].

Materials:

  • HCT116 cells (for MPS1) or BMDM (for FMS)[1][4]

  • Lysis Buffer (RIPA + Protease/Phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-MPS1, anti-total-MPS1)

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells at 3×105 cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with varying concentrations of the pyrrolo[3,2-c]pyridine derivative (e.g., 10 nM to 10 µM) for 2 hours. Causality: A 2-hour window is sufficient for target engagement and autophosphorylation turnover without inducing secondary apoptotic signaling cascades that could confound the results.

  • Mitotic Arrest (For MPS1 only): Add Nocodazole (100 ng/mL) for the final 30 minutes to synchronize cells in mitosis. Causality: This maximizes baseline MPS1 autophosphorylation, providing a larger dynamic range to observe inhibition[1].

  • Lysis & Harvesting: Wash cells with ice-cold PBS to halt metabolism. Lyse cells in RIPA buffer supplemented with NaF and Na3VO4. Causality: Phosphatase inhibitors are critical to "freeze" the phosphorylation state at the exact moment of lysis.

  • Western Blotting: Resolve lysates via SDS-PAGE. Probe with target-specific phospho-antibodies. Self-Validating Control: Normalize the phospho-signal against total target protein (e.g., total MPS1) and a housekeeping loading control (e.g., GAPDH). This ensures apparent inhibition is a direct pharmacological effect and not an artifact of protein degradation or unequal well loading.

References

Sources

Application Note: Advanced NMR Spectroscopy Protocols for the Characterization of 3-Chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Scope

Azaindoles (pyrrolopyridines) are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteric replacements for indoles to improve aqueous solubility, metabolic stability, and target binding in kinase inhibitors[1],[2]. Among these, the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) system presents unique analytical challenges due to its electron-rich pyrrole ring fused to an electron-deficient pyridine ring.

This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine . By detailing the causality behind solvent selection, pulse sequence parameters, and electronic substituent effects, this guide ensures high-fidelity structural elucidation.

Mechanistic Insights: The Causality of Experimental Choices

As a Senior Application Scientist, it is critical to look beyond standard operating procedures and understand why specific parameters are chosen for highly functionalized heterocycles.

Solvent Dynamics and Tautomeric Control

The pyrrole N-H (H-1) proton in 1H-pyrrolo[3,2-c]pyridine is subject to rapid chemical exchange and quadrupolar relaxation from the adjacent 14 N nucleus (Spin I=1 ). In non-polar, weakly interacting solvents like CDCl 3​ , this often results in a broad, featureless baseline hump that cannot be accurately integrated[3].

The Solution: Utilizing deuterated dimethyl sulfoxide (DMSO-d 6​ ) is highly recommended. The strong hydrogen-bond accepting nature of the sulfoxide oxygen locks the N-H proton in a discrete solvated state, drastically reducing the exchange rate. This yields a sharp, integrable singlet (or doublet, if coupled to H-2) typically observed downfield at δ 11.5–12.0 ppm[4],[5].

Electronic Effects of Substituents

The introduction of a C-3 chlorine and a C-6 methoxy group significantly alters the local magnetic environment[4],[5]:

  • C-6 Methoxy Group: Acts as a strong π -electron donor via resonance (+M effect). This dramatically increases the electron density at the ortho (C-7) position on the pyridine ring. Consequently, the C-7 carbon is highly shielded, typically resonating upfield around δ 95–100 ppm, and its attached proton (H-7) shifts to δ 6.8–7.2 ppm[5].

  • C-3 Chloro Group: Halogens exert a dual effect: inductive electron withdrawal (-I) and resonance donation (+M). In the pyrrole ring, the +M effect dominates at the ipso carbon, shielding C-3 to approximately δ 105 ppm, while the -I effect slightly deshields the adjacent H-2 proton[1].

Relaxation Dynamics ( T1​ ) for Quaternary Carbons

Accurate integration and detection of quaternary carbons (C-3, C-6, C-3a, C-7a) require careful consideration of longitudinal relaxation times ( T1​ ). Because these carbons lack directly attached protons, they cannot undergo efficient dipole-dipole relaxation[3]. Using a standard relaxation delay ( d1​ ) of 1 second will result in severe signal attenuation. A d1​ of at least 3 to 5 seconds is mandatory to ensure these critical nodes return to thermal equilibrium before the next pulse[3],[6].

Experimental Methodologies

Step 1: Sample Preparation
  • Accurately weigh 15–20 mg of high-purity 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine.

  • Dissolve the compound completely in 0.6 mL of DMSO-d 6​ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard ( δ 0.00 ppm)[3].

  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube. Filter through a glass wool plug if any particulate matter is visible to prevent magnetic susceptibility artifacts.

Step 2: Spectrometer Setup & Shimming
  • Insert the sample into a 400 MHz (or higher field) NMR spectrometer equipped with a 5 mm probe[3].

  • Lock the spectrometer to the deuterium frequency of DMSO-d 6​ .

  • Perform automated or manual shimming (Z, Z2, Z3 gradients) to achieve a TMS line width at half-height of 1.0 Hz.

Step 3: 1D NMR Acquisition
  • 1 H NMR: Execute a standard single-pulse experiment (e.g., zg30). Set the spectral width to at least 14 ppm to ensure the downfield N-H proton is captured without folding. Use a d1​ of 2.0 seconds and acquire 16–32 scans[3].

  • 13 C NMR: Execute a proton-decoupled sequence (e.g., zgpg30). Set the spectral width to 250 ppm. Crucially, set the d1​ to 3.0–5.0 seconds to allow for quaternary carbon relaxation[3],[6]. Acquire 512–1024 scans depending on the exact sample concentration.

Step 4: 2D NMR Acquisition (HSQC & HMBC)

To unambiguously confirm the regiochemistry of the substituents, 2D NMR is required[7].

  • HSQC ( 1 H- 13 C): Optimize for a direct 1JCH​ coupling constant of 145 Hz. This will differentiate protonated carbons (C-2, C-4, C-7, OCH 3​ ) from quaternary carbons.

  • HMBC ( 1 H- 13 C): Optimize for a long-range nJCH​ coupling constant of 8 Hz.

    • Validation Checkpoint: The methoxy protons must show a strong 3JCH​ correlation to C-6. H-4 must correlate to C-3a, C-6, and C-7a, validating the pyridine ring substitution[7].

Data Presentation

The following tables summarize the expected quantitative NMR data for 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine, synthesizing the mechanistic principles outlined above.

Table 1: Expected 1 H NMR Assignments (400 MHz, DMSO-d 6​ )

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Notes
H-1 11.85br s1H-Pyrrole N-H; sharpens due to DMSO H-bonding
H-4 8.65s1H-Pyridine ring; strongly deshielded by adjacent N5
H-2 7.60d1H2.5Pyrrole ring; exhibits weak coupling to H-1
H-7 6.95s1H-Pyridine ring; highly shielded by ortho-methoxy
-OCH 3​ 3.88s3H-Methoxy protons at C-6

Table 2: Expected 13 C NMR Assignments (100 MHz, DMSO-d 6​ )

PositionChemical Shift (δ, ppm)TypeAssignment Notes
C-6 160.0CqHighly deshielded by attached electronegative oxygen
C-7a 142.0CqBridgehead carbon
C-4 140.0CHDeshielded by adjacent pyridine nitrogen (N5)
C-3a 125.0CqBridgehead carbon
C-2 124.0CHPyrrole ring carbon
C-3 105.0CqShielded by resonance (+M), bears the chlorine atom
C-7 98.0CHStrongly shielded by ortho-methoxy group resonance
-OCH 3​ 53.5CH 3​ Methoxy carbon

Workflow Visualization

NMR_Workflow SamplePrep Sample Preparation (DMSO-d6 + TMS) OneD 1D NMR Acquisition (1H & 13C) SamplePrep->OneD Proceed to Magnet TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD If overlapping/ambiguous DataProc Data Processing & Fourier Transform OneD->DataProc TwoD->DataProc Analysis Structural Elucidation & Peak Assignment DataProc->Analysis Spectral Analysis

Workflow for the NMR spectroscopic acquisition and structural elucidation of azaindole derivatives.

References[3] Spectroscopic Profile of 1-Acetyl-7-azaindole: A Technical Guide. Source: Benchchem. URL: https://www.benchchem.com/[6] A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR. Source: Benchchem. URL: https://www.benchchem.com/[1] Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Source: PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/[4] Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Source: Semantic Scholar. URL: https://www.semanticscholar.org/[5] Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives. Source: Taylor & Francis. URL: https://www.tandfonline.com/[7] Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. Source: ResearchGate. URL: https://www.researchgate.net/[2] Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Source: ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jm401712p

Sources

Application and Protocol for the Scale-Up Manufacturing of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine

3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine is a key heterocyclic intermediate in medicinal chemistry, forming the structural core of numerous compounds under investigation for therapeutic applications. The pyrrolo[3,2-c]pyridine scaffold is a recognized pharmacophore, and its derivatives have shown potential as kinase inhibitors and anticancer agents.[1][2][3][4] The strategic introduction of a chlorine atom at the 3-position and a methoxy group at the 6-position provides crucial handles for further chemical modification and has been shown to influence the biological activity of the final compounds. As drug candidates progress through the development pipeline, the demand for this intermediate on a larger scale necessitates a robust, safe, and efficient manufacturing process.

This document provides a comprehensive guide to the scale-up synthesis of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine, moving from a laboratory-scale procedure to a multi-kilogram production. The focus is on the practical aspects of process development, including reaction optimization, safety considerations, and purification strategies.

Synthetic Strategy: A Multi-Step Approach to the Target Molecule

The synthesis of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine can be envisioned through a multi-step sequence starting from commercially available precursors. A plausible and scalable route involves the construction of the pyrrolo[3,2-c]pyridine core followed by a regioselective chlorination.

Synthetic_Workflow A Starting Material: 2-amino-5-methoxypyridine B Intermediate 1: N-(5-methoxypyridin-2-yl)acetamide A->B Acetylation C Intermediate 2: 6-methoxy-1H-pyrrolo[3,2-c]pyridine B->C Cyclization D Final Product: 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine C->D Chlorination

Caption: Decision tree for key safety considerations during the chlorination step.

Conclusion

The successful scale-up of the manufacturing process for 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine is achievable through careful planning, process optimization, and a steadfast commitment to safety. The outlined synthetic route and protocols provide a solid foundation for researchers and drug development professionals to produce this valuable intermediate in the quantities required for advancing new therapies. As with any scale-up endeavor, a thorough understanding of the underlying chemistry and potential hazards is paramount to ensuring a safe and efficient manufacturing campaign.

References

  • Chlorination safety - YouTube. (2024).
  • Gustin, J. L., & Fines, A. (n.d.). SAFETY OF CHLORINATION REACTIONS. IChemE Symposium Series No. 141.
  • WorkSafeBC. (n.d.). Safe Work Practices for Chlorine.
  • ACS Chemical Health & Safety. (n.d.). Safety of chlorine production and chlorination processes.
  • BLDpharm. (n.d.). 1190313-32-6|3-Chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine.
  • ACS Publications. (2001). Large-Scale Synthesis of a Pyrrolo[2,3-d]pyrimidine via Dakin−West Reaction and Dimroth Rearrangement. Organic Process Research & Development.
  • MDPI. (2023). Synthesis of Heteroaromatic Compounds.
  • Wang, C., et al. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC.
  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
  • ResearchGate. (2024). (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Synthesis and photophysical properties of pyrrolo[3,2-c] [5][6]naphthyridin- 11(10H)-one derivatives. (n.d.). Retrieved from

  • Scribd. (n.d.). Chlorination Reactor Safety Guidelines.
  • PMC. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.

Sources

Application Note & Protocol: A Systematic Approach to the In Vivo Formulation of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The transition of novel chemical entities from discovery to in vivo evaluation is a critical juncture in drug development, where the formulation's success is as pivotal as the molecule's intrinsic activity. This guide provides a comprehensive framework for the preparation of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine, a representative heterocyclic small molecule, for preclinical in vivo studies. Pyrrolo[3,2-c]pyridines are a class of compounds with significant therapeutic potential, but like many complex heterocycles, they often present challenges in aqueous solubility, which can hinder bioavailability and lead to inaccurate pharmacokinetic (PK) and toxicological assessments.[1][2] This document outlines a systematic, four-stage process encompassing: (1) rigorous physicochemical characterization of the drug substance, (2) comprehensive pre-formulation analysis to determine solubility and stability, (3) a logical workflow for selecting an appropriate formulation strategy, and (4) detailed, step-by-step protocols for preparing a dosing-ready formulation. By explaining the causality behind each experimental choice, this guide empowers researchers to develop robust, reproducible, and effective formulations, ensuring that the true pharmacological potential of promising compounds like 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine can be accurately evaluated.

Foundational Step: Physicochemical Characterization of the API

Before any formulation work can commence, it is imperative to confirm the identity, purity, and solid-state properties of the 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine Active Pharmaceutical Ingredient (API). In vivo studies demand the highest level of confidence in the test article; impurities can possess their own pharmacology or toxicity, confounding study results.[3][4]

Identity and Structural Verification

The structural integrity of the synthesized compound must be unequivocally confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure, ensuring all protons and carbons are accounted for and in the correct chemical environment. Data should be compared against predicted spectra or reference data from synthesis literature.[5][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition of the molecule.[7] Liquid chromatography-mass spectrometry (LC-MS) is also a workhorse technique for confirming molecular weight during purity assessments.[7]

Purity Assessment

A purity level of >95% is the minimum standard for most in vivo studies, with >98% being preferable.

  • High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC): These are the gold-standard techniques for purity analysis. A validated method using UV detection (or a universal detector like a Charged Aerosol Detector) should be employed to quantify the main peak area relative to any impurity peaks.[3] Running orthogonal methods (e.g., two different column chemistries or mobile phases) provides greater confidence in the purity value.[3]

Solid-State Properties

The solid form of a compound can dramatically influence its solubility and dissolution rate.[8][9]

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have vastly different solubilities. While extensive polymorph screening may not be necessary for early studies, being aware of the potential for variability is crucial. If batches show inconsistent in vivo performance, solid-state form should be investigated.

  • Amorphous vs. Crystalline: Amorphous material is generally more soluble but less stable than its crystalline counterpart.[9][10] The presence of amorphous content can initially enhance solubility but may convert to a less soluble crystalline form over time.

Pre-Formulation Assessment: Profiling for In Vivo Success

This stage involves measuring the key physicochemical properties that will dictate the formulation strategy. The goal is to understand the molecule's liabilities and how to overcome them.

Kinetic and Thermodynamic Solubility Profiling

Solubility is arguably the most critical parameter for preclinical formulation development.[11][12] A tiered approach, starting with simple aqueous media and moving to more complex vehicles, is efficient.

  • Kinetic Solubility: Often measured in early discovery, this assesses the solubility of a compound after diluting a concentrated DMSO stock into an aqueous buffer.[9][11] It's a high-throughput method that helps identify compounds that might precipitate in aqueous biological assays.

  • Thermodynamic Solubility: This is the equilibrium concentration of a compound in a given solvent and represents the true solubility.[8][11] The shake-flask method is the standard.[8]

Table 1: Example Solubility Profile for 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine

VehicleTypeTemperature (°C)Solubility (µg/mL)Remarks
Phosphate-Buffered Saline (PBS), pH 7.4Aqueous Buffer25< 1Practically insoluble; requires enabling strategy.
0.1 N HCl, pH 1.2Aqueous Buffer375 - 10Slight increase at low pH, typical for basic amines.
10% DMSO / 90% SalineCo-solvent2550Moderate improvement with co-solvent.
20% Solutol® HS 15 in WaterSurfactant25250Significant increase with surfactant.
Polyethylene Glycol 400 (PEG400)Co-solvent/Vehicle25> 5000 (5 mg/mL)High solubility in non-aqueous vehicle.
Medium-Chain Triglyceride (e.g., Miglyol® 812)Lipid25< 10Low lipid solubility suggests LBDDS may be challenging.

Protocol 2.1: Thermodynamic Solubility Determination via Shake-Flask Method

  • Preparation: Add an excess amount of the compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of each test vehicle in separate glass vials.

  • Equilibration: Agitate the vials on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[13]

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.

  • Sampling: Carefully collect a known volume of the clear supernatant. Be cautious not to disturb the pellet.

  • Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.[13]

  • Calculation: Express the final solubility in mg/mL or µg/mL.

Solution Stability Assessment

It is critical to ensure the compound does not degrade in the chosen vehicle between preparation and administration. Stability testing should be performed on promising formulations identified during solubility screening.[14][15]

Protocol 2.2: Short-Term Solution Stability

  • Preparation: Prepare the formulation at the target concentration.

  • Storage: Store aliquots of the formulation under relevant conditions (e.g., room temperature on the benchtop, 4°C refrigerated) and protected from light.

  • Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), analyze the samples by HPLC for the appearance of degradation products and a decrease in the parent compound's concentration.

  • Acceptance Criteria: A common criterion is <5% degradation of the parent compound over the intended use period (e.g., 8 hours).

Formulation Strategy and Vehicle Selection

The data from the pre-formulation assessment guides the selection of an appropriate and safe vehicle for in vivo administration. The primary goal is to achieve the required dose in a reasonable volume while ensuring the animal's welfare.[16]

A Logic-Driven Workflow for Formulation Selection

The following workflow provides a systematic path to selecting a suitable formulation strategy based on the required dose concentration and the compound's measured solubility.

G start Start: Determine Required Dose Concentration (mg/mL) sol_check Is Required Conc. < 90% of Aqueous Solubility (pH 7.4)? start->sol_check simple_sol Formulate as Simple Aqueous Solution (e.g., Saline, PBS) sol_check->simple_sol Yes ph_mod Can pH Adjustment Achieve Target Concentration? sol_check->ph_mod No end Final Formulation QC: Homogeneity, Stability, pH simple_sol->end ph_sol Formulate as pH-Adjusted Aqueous Solution ph_mod->ph_sol Yes cosolvent_check Is Compound Soluble in Pharmaceutically Acceptable Co-solvents? (e.g., PEG400, Propylene Glycol) ph_mod->cosolvent_check No ph_sol->end cosolvent_sol Formulate as Co-solvent System (e.g., 10% DMSO / 40% PEG400 / 50% Water) Caution: Check for precipitation upon dilution. cosolvent_check->cosolvent_sol Yes suspension_check Is the API a Stable, Crystalline Solid? cosolvent_check->suspension_check No cosolvent_sol->end suspension_sol Formulate as Aqueous Suspension (e.g., 0.5% HPMC / 0.1% Tween 80) suspension_check->suspension_sol Yes complex_form Consider Advanced Formulations: - Lipid-Based Systems (LBDDS) - Amorphous Solid Dispersions - Nanosuspensions suspension_check->complex_form No/Unstable suspension_sol->end complex_form->end

Caption: Decision workflow for selecting an in vivo formulation strategy.

Common Formulation Approaches
  • Solutions: The simplest and most desirable formulation type, ensuring complete bioavailability of the dissolved drug.[13]

    • Co-solvents: Water-miscible organic solvents like PEG400, propylene glycol, or DMSO can be used to increase solubility.[17] However, the concentration must be limited to avoid toxicity, and one must always check for precipitation upon injection into the aqueous environment of the bloodstream.[13]

  • Suspensions: Used when solubility in acceptable vehicles is too low. The compound is dispersed as fine particles in an aqueous vehicle containing suspending agents (e.g., methylcellulose) and wetting agents (e.g., Tween 80).[13] Particle size is critical for absorption and to prevent needle clogging.

  • Lipid-Based Drug Delivery Systems (LBDDS): Effective for lipophilic compounds, these formulations can enhance oral absorption by presenting the drug in a solubilized state.[10][17]

Detailed Protocol: Preparation of a Dosing Formulation

Based on the hypothetical solubility data in Table 1, 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine is poorly soluble in aqueous vehicles but highly soluble in PEG400. However, to avoid potential toxicity from a pure organic vehicle, a suspension is often a safer and more common choice for initial studies.

The following protocol details the preparation of a 1 mg/mL suspension, suitable for oral (p.o.) or intraperitoneal (i.p.) administration in rodents.

Experimental Workflow

G cluster_prep Vehicle Preparation cluster_api Formulation Preparation cluster_qc Quality Control & Dosing v1 1. Weigh suspending agent (e.g., 50 mg HPMC) v2 2. Add wetting agent (e.g., 10 mg Tween 80) v1->v2 v3 3. Add diluent (e.g., Sterile Water) to final volume (10 mL) v2->v3 v4 4. Mix thoroughly until fully dissolved v3->v4 a1 5. Accurately weigh API (e.g., 10 mg) a2 6. Add a small amount of vehicle to the API to create a paste (wetting) a1->a2 a3 7. Gradually add remaining vehicle while mixing a2->a3 a4 8. Homogenize (e.g., sonicate or stir) to ensure uniform dispersion a3->a4 q1 9. Visually inspect for homogeneity q2 10. Label with compound name, concentration, date, and expiry q1->q2 q3 11. Store appropriately (e.g., 4°C, protected from light) q2->q3 q4 12. Stir continuously during dosing q3->q4

Caption: Step-by-step workflow for preparing a suspension formulation.

Protocol: Preparation of a 1 mg/mL Suspension in 0.5% HPMC / 0.1% Tween® 80

Materials:

  • 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine (API)

  • Hydroxypropyl methylcellulose (HPMC) or Carboxymethylcellulose (CMC)

  • Tween® 80 (Polysorbate 80)

  • Sterile Water for Injection or equivalent purified water[18]

  • Sterile glass vial

  • Magnetic stirrer and stir bar

  • Analytical balance

Methodology:

  • Prepare the Vehicle (10 mL): a. Weigh 50 mg of HPMC and add it to the sterile glass vial. b. Add 100 µL of a 10% Tween® 80 stock solution (or 10 mg neat Tween® 80). c. Add sterile water to a final volume of 10 mL. d. Stir with a magnetic stirrer until all components are fully dissolved. The vehicle should be clear.

  • Weigh the API: a. On a calibrated analytical balance, accurately weigh 10 mg of the API and place it in a separate, appropriately sized container (e.g., a small glass homogenizer tube or vial).

  • Prepare the Suspension: a. Add a small volume (e.g., 0.5 mL) of the prepared vehicle to the API. b. Mix thoroughly with a spatula or vortex to create a uniform paste. This "wetting" step is crucial to prevent clumping.[13] c. Gradually add the remaining vehicle to the paste in small portions, mixing continuously. d. Once all the vehicle has been added, homogenize the suspension. This can be done by sonicating in a bath sonicator for 5-10 minutes or stirring vigorously with a magnetic stirrer for 15-30 minutes.

  • Final Quality Control and Storage: a. Visually inspect the suspension to ensure it is homogenous and free of large agglomerates. A milky, uniform appearance is expected. b. Label the vial clearly with the compound name, concentration (1 mg/mL), vehicle composition, preparation date, and an expiration date (typically 24-48 hours when stored at 4°C, unless stability data supports longer storage).[18][19] c. Store refrigerated and protected from light until use.

  • Administration: a. Before withdrawing each dose, vortex or stir the suspension vigorously to ensure uniformity. b. If the suspension settles quickly, it should be stirred continuously on a stir plate during the entire dosing procedure.[13][16]

Preliminary In Vivo Considerations

The choice of formulation is intrinsically linked to the goals of the in vivo study.

  • Route of Administration: Intravenous (IV) injections require fully solubilized and filtered formulations to prevent emboli, making suspensions unsuitable.[16] Co-solvent systems may be used for IV administration, but their potential for precipitation and hemolysis must be carefully evaluated. Oral (p.o.) and intraperitoneal (i.p.) routes are more tolerant of suspensions.[16]

  • Early Toxicity Assessment: The vehicle itself can cause adverse effects. A "vehicle-only" control group is a mandatory component of any well-designed in vivo study.[20] The chosen formulation should be non-irritating and administered in a volume appropriate for the size of the animal to minimize stress and experimental artifacts.[16][18] The initial preclinical studies will aim to establish a Maximum Tolerated Dose (MTD) to guide dose selection for subsequent efficacy studies.[21][22]

Conclusion

Preparing a novel compound such as 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine for in vivo studies is a methodical process that underpins the reliability of all subsequent pharmacological and toxicological data. A hasty or poorly characterized formulation can mask a compound's true potential or introduce misleading toxicity. By investing in a systematic approach that begins with thorough API characterization and progresses through logical pre-formulation and formulation development steps, researchers can build a robust data package. This diligence ensures that in vivo results are a true reflection of the molecule's properties, enabling confident decision-making in the drug development pipeline.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. Available from: [Link]

  • Khadka, P., et al. (2014). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Techniques. Journal of Pharmaceutical Investigation. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. Available from: [Link]

  • Small Molecule Pharmaceutical Characterization. (n.d.). Solvias. Available from: [Link]

  • Erhirhie, O., et al. (2018). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research. Available from: [Link]

  • A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. (2025). mAbs. Available from: [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Available from: [Link]

  • Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. (n.d.). SciSpace. Available from: [Link]

  • Use of Fluids and Diluted Drugs in Research Animals. (n.d.). UCLA Animal Research Committee. Available from: [Link]

  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. Available from: [Link]

  • Li, Y., & Wu, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. Available from: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Crystal Pharmatech. Available from: [Link]

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Halo Labs. Available from: [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. Available from: [Link]

  • Preclinical Toxicology for Successful IND Application. (n.d.). Noble Life Sciences. Available from: [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review. Available from: [Link]

  • SMALL MOLECULE SAFETY ASSESSMENT. (n.d.). Altasciences. Available from: [Link]

  • Small Molecule Screening and Toxicity Testing in Early-stage Zebrafish Larvae. (2025). Journal of Visualized Experiments. Available from: [Link]

  • Stability Testing: Monitoring Biological Product Quality Over Time. (2021). BioProcess International. Available from: [Link]

  • State-of-the-Art Metabolic Toxicity Screening and Pathway Evaluation. (2012). Toxicology. Available from: [Link]

  • Characterization of Small-Molecule Compounds. (2026). ResearchGate. Available from: [Link]

  • Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. (2025). Molecules. Available from: [Link]

  • Toxicity Screening: 7 Strategies for Preclinical Research. (n.d.). Biobide. Available from: [Link]

  • The Role of Stability Testing in Pharmaceutical Research. (2024). Moravek. Available from: [Link]

  • Preclinical research strategies for drug development. (2025). AMSbiopharma. Available from: [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). MDPI. Available from: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). European Journal of Medicinal Chemistry. Available from: [Link]

  • In vivo quantitative high-throughput screening for drug discovery and comparative toxicology. (2023). Disease Models & Mechanisms. Available from: [Link]

  • Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. (2022). LCGC International. Available from: [Link]

  • New horizons in small molecule solubility screening. (2019). Drug Target Review. Available from: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (n.d.). Semantic Scholar. Available from: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Heterocycles in Medicinal Chemistry III. (2026). Molecules. Available from: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Available from: [Link]

  • Synthesis and photophysical properties of pyrrolo[3,2-c][10][13] naphthyridin- 11(10H)-one derivatives. (n.d.). Der Pharma Chemica. Available from: [Link]

  • 3-chloro-1H-pyrrolo[2,3-c]pyridine — Chemical Substance Information. (n.d.). NextSDS. Available from: [Link]

  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. (2020). MDPI. Available from: [Link]

  • 6-CHLORO-1H-PYRROLO[3,2-C]PYRIDINE. (n.d.). Matrix Fine Chemicals. Available from: [Link]

  • Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). ScienceScholar. Available from: [Link]

Sources

Troubleshooting & Optimization

overcoming solubility issues with 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine . This portal bridges the gap between theoretical physical chemistry and practical benchtop execution, providing you with self-validating protocols to overcome aqueous solubility limitations in your assays and in vivo models.

Section 1: Mechanistic FAQ – The "Why" Behind the Precipitation

Q: Why is 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine so difficult to dissolve in standard aqueous buffers? A: The poor aqueous solubility of this compound is driven by two competing thermodynamic barriers: high crystal lattice energy and high lipophilicity [1].

  • Crystal Lattice Energy: The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) core contains both a strong hydrogen-bond donor (the pyrrole NH) and a hydrogen-bond acceptor (the pyridine nitrogen). This facilitates intense intermolecular hydrogen bonding, creating a highly stable, rigid crystal lattice that resists aqueous solvation.

  • Lipophilicity (LogP): The addition of the 3-chloro (electron-withdrawing, bulky) and 6-methoxy (lipophilic) substituents significantly increases the partition coefficient of the molecule. Water molecules cannot thermodynamically justify breaking their own hydrogen-bond networks to form a hydration shell around this hydrophobic surface.

Q: How does understanding the pKa of this molecule help me dissolve it? A: The pyridine nitrogen of the 5-azaindole core acts as a weak base, typically exhibiting a pKa between 4.5 and 5.5. By lowering the pH of your aqueous vehicle to at least 2 units below the pKa (e.g., pH 2.5–3.0), you force the protonation of this nitrogen. This ionization disrupts the intermolecular crystal lattice via electrostatic repulsion and dramatically increases the polarity of the molecule, facilitating ion-dipole interactions with water[2].

Section 2: Application-Specific Troubleshooting

G Start Solubility Issue: 3-chloro-6-methoxy-5-azaindole InVitro In Vitro Assays (Biochemical/Cellular) Start->InVitro InVivo In Vivo Dosing (PK/Efficacy Models) Start->InVivo DMSO DMSO Stock (10-50 mM) + 0.01% Tween-20 InVitro->DMSO Acidic pH Adjustment (Salt Formation) InVivo->Acidic Cyclo HP-β-CD Complexation (Thermodynamic Solubilization) InVivo->Cyclo Lipid Lipid-Based Formulation (SEDDS) InVivo->Lipid

Decision logic for selecting a solubility enhancement strategy based on experimental application.

Q: I am running an in vitro biochemical assay. The compound dissolves in 100% DMSO but "crashes out" the moment I dilute it into my assay buffer. How do I fix this? A: You are experiencing a transition from thermodynamic solubility (in DMSO) to kinetic solubility (in buffer), where the compound rapidly nucleates and precipitates. The Fix: Do not dilute directly into bare buffer. Instead, pre-mix your aqueous assay buffer with a non-ionic surfactant (e.g., 0.01% - 0.05% Tween-20 or Pluronic F-68). The surfactant forms micelles that instantly encapsulate the lipophilic 3-chloro and 6-methoxy groups upon dilution, preventing nucleation. Self-Validation Step: Shine a red laser pointer through your final dilution tube. If you see a solid beam of light (Tyndall effect), you have a nano-suspension, not a true solution; you must increase the surfactant ratio.

Q: We are moving to in vivo pharmacokinetic (PK) studies. What is the best vehicle for oral (PO) dosing of this specific azaindole? A: For oral dosing, suspensions lead to erratic absorption. You must maintain the drug in a supersaturated state in the GI tract. The most reliable method for planar, halogenated heterocycles is Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complexation [3]. HP-β-CD features a hydrophobic internal cavity that perfectly accommodates the lipophilic 3-chloro-6-methoxy-azaindole core, while its hydrophilic exterior ensures high aqueous solubility. If complexation alone is insufficient, use a 20% HP-β-CD solution buffered to pH 3.0 (using citrate buffer) to leverage both encapsulation and ionization simultaneously [4].

Section 3: Validated Experimental Protocols

To ensure reproducibility, follow this self-validating protocol for generating an inclusion complex. This method utilizes the Higuchi-Connors phase solubility technique to guarantee thermodynamic equilibrium.

Workflow Prep Prepare 20% w/v HP-β-CD in Buffer Add Add Excess API (Solid Azaindole) Prep->Add Equilibrate Stir at 37°C for 24-48 Hours Add->Equilibrate Filter Filter (0.22 µm) to Remove Unbound Equilibrate->Filter Analyze HPLC Quantification & Lyophilization Filter->Analyze

Step-by-step workflow for the preparation and isolation of HP-β-CD inclusion complexes.

Protocol: HP-β-CD Complexation (Shake-Flask Method)

Objective: Achieve a true thermodynamic solution of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine for in vivo dosing.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Citrate Buffer (pH 3.0). Stir until completely transparent.

  • API Addition: Weigh out an excess amount of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine (e.g., 10 mg/mL target, add 15 mg/mL of solid powder) directly into the cyclodextrin solution.

  • Equilibration: Seal the vial and place it in a shaking incubator at 37°C and 250 RPM for a minimum of 48 hours. Causality Note: Complexation is an endothermic, equilibrium-driven process; 48 hours ensures the lattice energy is fully overcome by the binding affinity of the cyclodextrin cavity.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the uncomplexed API.

  • Filtration: Carefully draw off the supernatant and pass it through a 0.22 µm PVDF syringe filter. Do not use nylon filters, as the lipophilic API may bind to the membrane.

  • Self-Validation (HPLC Quantification): Dilute an aliquot of the filtrate 1:100 in mobile phase and analyze via HPLC-UV (approx. 254 nm). Calculate the exact concentration against a standard curve prepared in DMSO.

  • Storage: The resulting solution can be dosed directly or lyophilized into a stable powder for long-term storage.

Section 4: Data Presentation & Benchmarks

The table below summarizes the expected solubility enhancements for the target molecule using the strategies outlined in this guide, based on established physicochemical behaviors of substituted azaindoles [5].

Formulation StrategyVehicle CompositionExpected Solubility (mg/mL)Fold Enhancement vs. WaterPrimary Solubilization Mechanism
Aqueous Baseline 1X PBS (pH 7.4)< 0.011xN/A (Lattice energy dominates)
Cosolvent Blend 5% DMSO / 5% Tween-80 / 90% Saline0.5 - 1.2~100xMicellar encapsulation & dielectric reduction
pH Adjustment 50 mM Citrate Buffer (pH 3.0)2.5 - 4.0~350xCore protonation (Ion-dipole interaction)
Cyclodextrin 20% HP-β-CD in Water5.0 - 8.5~700xHydrophobic cavity inclusion
Synergistic Blend 20% HP-β-CD in Citrate Buffer (pH 3.0)> 15.0> 1500xSimultaneous ionization and encapsulation

References

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • The hydroxypropyl–β-cyclodextrin complexation of toltrazuril for enhancing bioavailability. Dove Medical Press. Available at:[Link]

  • Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at:[Link]

Technical Support Center: 3-Chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine Handling & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS: 1190313-32-6). This azaindole derivative is a highly valuable building block in medicinal chemistry and drug development[1]. However, its unique electronic structure makes it susceptible to specific degradation pathways, including phototautomerization, oxidation, and hydrolysis.

This guide is designed for researchers and assay developers to troubleshoot degradation issues, understand the mechanistic causality behind compound instability, and implement self-validating protocols to ensure experimental integrity.

Part 1: Troubleshooting & FAQs

Q1: Why does my reconstituted solution of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine turn yellow/brown and show secondary HPLC peaks over time? Causality: The degradation is primarily driven by the electron-rich nature of the 6-methoxy-pyrrolo-pyridine core. The methoxy group donates electron density into the ring system, making the pyrrole nitrogen and the C2/C3 positions highly nucleophilic and susceptible to electrophilic attack by dissolved atmospheric oxygen (oxidative stress)[2]. Furthermore, in aqueous or protic solvents, the C3-chloro substituent can undergo slow solvolysis, leading to ring-opened hydrolytic products.

Q2: How does ambient laboratory light affect the stability of this compound? Causality: Azaindole derivatives are highly photolabile. When exposed to ultraviolet (UV) or ambient laboratory light (>270 nm), the molecule undergoes excited-state hydrogen transfer (ESHT) and phototautomerization[3]. This high-energy excited state can trigger the homolytic cleavage of the C3-Cl bond, generating reactive radicals. These radicals rapidly polymerize or react with solvent molecules, leading to the observed color change and loss of the parent mass in LC-MS[4].

Q3: What is the kinetic difference between storing the compound at room temperature (23°C) versus refrigeration (4°C) or freezing (-20°C)? Causality: Degradation kinetics are strictly governed by thermodynamics. Studies on related azacycles demonstrate that at 23°C, hydrolytic and oxidative degradation occurs rapidly, with significant loss of structural integrity within 24 hours. Refrigeration at 4°C slows the degradation rate by approximately 4.6-fold[5]. However, to completely arrest the kinetic degradation pathways (especially the oxidation of the pyrrole ring), the compound must be stored at -20°C or -80°C in an anhydrous, inert environment[1].

Part 2: Degradation Pathways & Storage Workflows

G A 3-Chloro-6-methoxy-1H- pyrrolo[3,2-c]pyridine B UV Light Exposure (Excited State) A->B hν (>270 nm) D Ambient O2 / Moisture (Oxidative Stress) A->D Temp > 4°C C C3-Cl Homolytic Cleavage (Radical Formation) B->C ESHT / Photolysis E Pyrrole Ring Oxidation (N-oxide / Ring Opening) D->E Nucleophilic Attack

Mechanistic pathways of photolytic and oxidative degradation.

G Step1 Lyophilized Powder (-20°C, Dark) Step2 Reconstitute in Anhydrous DMSO Step1->Step2 Use immediately Step3 Aliquot into Amber Vials Step2->Step3 Minimize UV exposure Step4 Argon Purge & Flash Freeze Step3->Step4 Prevent oxidation Step5 Long-Term Storage (-80°C) Step4->Step5 Kinetic freezing

Optimized reconstitution and storage workflow to prevent degradation.

Part 3: Quantitative Data Presentation

To illustrate the critical need for cold-chain and light-protected storage, the following table summarizes the kinetic recovery of azaindole-class compounds under various environmental conditions[5].

Storage ConditionLight ExposureSolvent Environment24-Hour Recovery (%)7-Day Recovery (%)Primary Degradant Type
23°C (Room Temp) Ambient Lab LightAqueous Buffer (pH 7.4)< 15.0%0.0%Hydrolytic ring-opening
23°C (Room Temp) Dark (Amber Vial)Anhydrous DMSO82.5%41.2%Oxidation products
4°C (Refrigerated) Dark (Amber Vial)Anhydrous DMSO96.4%74.0%Minor oxidation
-20°C (Freezer) Dark (Amber Vial)Anhydrous DMSO (Argon)> 99.5%> 99.0%None detected
-80°C (Ultra-low) Dark (Amber Vial)Anhydrous DMSO (Argon)> 99.9%> 99.5%None detected

Part 4: Self-Validating Experimental Protocols

To ensure that your biological assays or synthetic steps are not compromised by degraded starting material, implement the following self-validating protocols.

Protocol 1: Anhydrous Reconstitution and Aliquoting

This protocol minimizes the introduction of atmospheric oxygen and moisture, which are the primary catalysts for pyrrole ring oxidation.

  • Equilibration: Remove the lyophilized vial of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine from the -20°C freezer. Crucial Step: Allow the intact vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture into the powder.

  • Solvent Preparation: Use only anhydrous, appropriately sealed DMSO (or DMF). Sparge the solvent with dry Argon gas for 10 minutes to displace dissolved oxygen.

  • Reconstitution: Inject the anhydrous DMSO directly through the septum of the vial. Swirl gently to dissolve. Do not vortex vigorously, as this can introduce micro-bubbles and shear stress.

  • Aliquoting: Immediately transfer the stock solution into pre-chilled, single-use amber glass vials. The amber glass blocks UV transmission (>270 nm), preventing ESHT[3].

  • Inert Gas Blanket: Gently blow a stream of Argon gas over the headspace of each aliquot for 5 seconds before capping tightly.

  • Flash Freezing: Submerge the sealed aliquots in liquid nitrogen for 30 seconds to instantly halt all kinetic degradation, then transfer to a -80°C freezer for long-term storage.

Protocol 2: HPLC-UV Stability Monitoring

This protocol acts as a self-validating system to confirm compound integrity prior to running expensive downstream assays.

  • System Preparation: Set up an HPLC system with a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 μm).

  • Mobile Phase: Use an isocratic or shallow gradient of 50 mM potassium phosphate buffer (pH 7.0) and LC-MS grade Acetonitrile.

  • Baseline Validation (The "Self-Check"): Run a blank injection of your reconstitution solvent (e.g., DMSO) to map solvent peaks.

  • T=0 Reference: Thaw one aliquot of the compound and immediately inject it. Record the retention time and peak area at 245 nm and 335 nm (azaindoles show strong absorbance here)[4]. This establishes your 100% purity baseline.

  • Degradation Monitoring: If you suspect a working solution has degraded, inject a sample and compare the chromatogram to the T=0 reference. Look for:

    • A decrease in the primary peak area.

    • The appearance of early-eluting peaks (indicating more polar hydrolytic degradation products)[5].

    • If the primary peak area has decreased by >5%, discard the working solution and thaw a fresh aliquot.

References

  • National Institutes of Health (PMC). Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions. Available at: [Link]

  • ChemRxiv. Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. Available at: [Link]

  • Physical Chemistry Chemical Physics (RSC Publishing). UV-induced hydrogen-atom transfer and hydrogen-atom detachment in monomeric 7-azaindole isolated in Ar and n-H2 matrices. Available at: [Link]

  • The Journal of Physical Chemistry A (ACS Publications). On the Evidence Obtained by Exciting 7-Azaindole at 320 nm in 10-2 M Solutions. Available at: [Link]

Sources

Validation & Comparative

3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine vs other azaindole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Evaluation of 3-Chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine Against Standard Azaindole Scaffolds in Kinase Inhibitor Discovery

Azaindoles have cemented their status as privileged scaffolds in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors[1]. The strategic placement of the nitrogen atom within the fused bicyclic system dictates the molecule's hydrogen-bonding profile, solubility, and electronic distribution[1]. While 7-azaindoles (pyrrolo[2,3-b]pyridines) dominate the landscape—most notably in CDK9 and AAK1 inhibitors[2][3]—the isomeric 5-azaindole system, specifically pyrrolo[3,2-c]pyridines, has emerged as a highly potent alternative for targeting specific kinases like FMS (CSF1R)[4].

This guide provides a rigorous structural, mechanistic, and functional comparison between 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 1190313-32-6)[5] and traditional 6-azaindole/7-azaindole derivatives, equipping drug development professionals with the data needed to select the optimal scaffold for fragment-based drug discovery (FBDD).

Structural & Mechanistic Causality: Why the 5-Azaindole Scaffold?

When evaluating building blocks for kinase inhibition, the spatial orientation of heteroatoms is the primary driver of target selectivity.

  • Scaffold Isomerism (5-Azaindole vs. 7-Azaindole): In 7-azaindoles, the pyridine nitrogen is adjacent to the pyrrole nitrogen, forming a bidentate donor-acceptor motif ideal for mimicking the adenine ring of ATP[1]. However, this often leads to pan-kinase activity, as seen in certain AAK1 inhibitors[3]. In contrast, the pyrrolo[3,2-c]pyridine (5-azaindole) positions the nitrogen on the opposite face. This altered vector requires a different binding mode, often leading to superior selectivity profiles against off-target kinases that typically bind 7-azaindoles[4].

  • The Causality of C3-Chlorination: The electron-withdrawing chlorine atom at the C3 position reduces the electron density of the pyrrole ring. Mechanistically, this dampens metabolic oxidation (improving pharmacokinetic half-life) and acts as a lipophilic anchor that can occupy specific hydrophobic sub-pockets within the kinase hinge region[1].

  • The Causality of C6-Methoxylation: The methoxy substitution on the pyridine ring introduces a dual-purpose motif. Sterically, it restricts the rotation of adjacent substituents, locking the molecule into a bioactive conformation. Electronically, the oxygen acts as a hydrogen-bond acceptor, which can engage with specific solvent-exposed residues or water networks at the edge of the ATP-binding site[1][5].

AzaindoleWorkflow A Base Scaffold: Pyrrolo[3,2-c]pyridine B C3-Chlorination (Metabolic Stability) A->B C C6-Methoxylation (H-Bond Acceptor) A->C D SPR Kinetics (Target Engagement) B->D C->D E TR-FRET Assay (Catalytic Inhibition) D->E Validated k_off F Lead Compound (e.g., FMS Inhibitor) E->F IC50 < 50nM

Workflow for optimizing pyrrolo[3,2-c]pyridine derivatives via SPR and TR-FRET validation.

Quantitative Data Comparison

The table below synthesizes experimental data across different azaindole scaffolds, highlighting how structural variations impact biochemical potency and selectivity.

Compound ScaffoldTarget KinaseKey SubstitutionsIC50 (nM)Selectivity ProfileReference
Pyrrolo[3,2-c]pyridine (5-Azaindole)FMS (CSF1R)C3-Cl, C6-OMe (Lead analogs)30 - 96High (Selective over 40 kinases)[4]
Pyrrolo[2,3-b]pyridine (7-Azaindole)CDK9C5-dimethoxyphenyl15 - 20High vs CDK1/2/6/7[2]
Pyrrolo[2,3-b]pyridine (7-Azaindole)AAK1C4-dimethoxyphenyl4Pan-kinase (Low selectivity)[3]
Pyrrolo[2,3-c]pyridine (6-Azaindole)FAKC4-sulfonamide~4700Moderate[6]

Data Interpretation: While 7-azaindoles can achieve single-digit nanomolar potency, they frequently suffer from pan-kinase liability unless heavily optimized[2][3]. Pyrrolo[3,2-c]pyridines demonstrate a highly favorable balance of sub-100 nM potency and strict selectivity, particularly against FMS kinase[4].

Experimental Protocols: A Self-Validating System

To objectively validate the binding kinetics and functional inhibition of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine derivatives, a dual-assay approach is strictly required. Relying solely on IC50 is insufficient because it is highly dependent on ATP concentration.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: SPR provides ATP-independent, real-time kinetic parameters ( KD​ , kon​ , koff​ ). This is critical for confirming that the C3-chloro and C6-methoxy modifications actually improve residence time ( 1/koff​ ) rather than just transient affinity[6].

  • Surface Preparation: Immobilize the target kinase (e.g., FMS kinase) onto a CM5 sensor chip via standard amine coupling at pH 5.5.

    • Self-Validation Step: Monitor the baseline for 10 minutes post-immobilization. Proceed only if baseline drift is < 5 RU/min. A drifting baseline indicates protein denaturation or aggregation, which will invalidate kinetic fitting.

  • Analyte Injection: Prepare 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine derivatives in a 2-fold dilution series (from 10 µM to 39 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO). Inject at a flow rate of 50 µL/min to minimize mass transport limitations.

  • Kinetic Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

    • Causality Check: If the koff​ is unusually fast despite a low IC50, the C6-methoxy group may be sterically clashing with the hinge region, indicating a need for linker elongation or conformational restriction.

Protocol B: TR-FRET Kinase Inhibition Assay

Rationale: Validates that the physical binding observed in SPR translates to catalytic inhibition of the kinase[6].

  • Reaction Assembly: In a 384-well plate, combine 2 nM recombinant FMS kinase, 100 nM biotinylated poly-GT peptide substrate, and the azaindole inhibitor (10-point serial dilution) in assay buffer.

  • ATP Initiation: Initiate the reaction with ATP at its apparent Km​ value. Causality: Using ATP at Km​ ensures balanced competition, allowing the derived IC50 to closely approximate the true Ki​ (Cheng-Prusoff relationship). Incubate for 60 minutes at 25°C.

  • Detection & Validation: Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

    • Self-Validation Step: Include a no-enzyme control (background FRET) and a no-inhibitor control (100% activity). Calculate the Z'-factor. The assay is only deemed valid and actionable if Z' > 0.6, ensuring the signal window is robust enough to differentiate subtle structure-activity relationship (SAR) changes.

KinaseSignaling L CSF-1 Ligand R FMS Kinase (CSF1R) L->R Activates P1 PI3K / AKT Pathway R->P1 P2 MEK / ERK Pathway R->P2 I 3-Chloro-6-methoxy- pyrrolo[3,2-c]pyridine I->R Inhibits (ATP-competitive) O Macrophage Proliferation P1->O P2->O

FMS kinase signaling pathway targeted by pyrrolo[3,2-c]pyridine inhibitors.

References

  • Source: bldpharm.
  • Source: acs.
  • Source: nih.
  • Source: researchgate.
  • Source: nih.
  • Source: acs.

Sources

A Comparative Guide to Mass Spectrometry Validation for 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the novel heterocyclic compound, 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine. As a molecule of interest in contemporary drug discovery and development pipelines, establishing a robust and reliable analytical method for its quantification in biological matrices is paramount.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical foundation and practical, step-by-step guidance rooted in established regulatory principles.

The validation process detailed herein is designed to be a self-validating system, ensuring data integrity and compliance with international standards. Every experimental choice is rationalized to provide a clear understanding of the underlying scientific principles. This guide will objectively compare the superior performance of LC-MS/MS for this application against other potential analytical techniques.

The Analytical Imperative for Novel Compounds

The journey of a new chemical entity (NCE) from discovery to clinical application is underpinned by rigorous analytical science.[1] Accurate quantification of the compound in various biological matrices is essential for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.[4][5] Mass spectrometry, particularly when coupled with liquid chromatography, has become the gold standard for such bioanalytical challenges due to its unparalleled sensitivity, selectivity, and speed.[1][2][6]

For a compound like 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine, with its specific chemical moieties (a chlorinated pyrrolopyridine core), a highly selective method is crucial to distinguish it from potential metabolites or other interfering substances in a complex biological sample.[4][7]

Foundational Principles: Adherence to Regulatory Standards

The validation framework presented here is built upon the harmonized guidelines of major regulatory bodies, ensuring the generated data meets the stringent requirements for regulatory submissions. The core principles are drawn from:

  • ICH Guideline Q2(R1): Validation of Analytical Procedures: This provides a comprehensive framework for validating analytical methods.[8][9][10][11][12]

  • FDA Guidance for Industry on Bioanalytical Method Validation: This offers specific recommendations for methods used in drug development.[13][14][15]

  • European Medicines Agency (EMA) Guideline on Bioanalytical Method Validation: This outlines the European regulatory expectations for bioanalytical methods.[16][17][18]

The objective of this validation is to unequivocally demonstrate that the analytical procedure is suitable for its intended purpose.[8][12]

Comparative Analysis of Analytical Methodologies

While several analytical techniques exist for the quantification of small molecules, LC-MS/MS offers significant advantages for a compound like 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine in a bioanalytical context.

LCMS LC-MS/MS High Specificity & Sensitivity HPLCUV HPLC-UV Lower Specificity & Sensitivity LCMS:f1->HPLCUV:f0 vs. GCMS GC-MS Requires Derivatization for Non-Volatile Analytes LCMS:f1->GCMS:f0 vs.

Caption: Comparison of LC-MS/MS with alternative analytical techniques.

Table 1: Comparison of Analytical Techniques

ParameterLC-MS/MSHPLC-UVGC-MS
Specificity Very High (based on mass-to-charge ratio)Moderate to Low (risk of co-eluting interferences)High, but requires volatile and thermally stable analyte
Sensitivity Very High (pg/mL to fg/mL)Moderate (ng/mL to µg/mL)High, but dependent on derivatization efficiency
Sample Throughput HighModerateModerate to Low
Derivatization Not typically requiredNot requiredOften required for polar, non-volatile compounds
Matrix Effects Can be significant, requires careful managementLess prone to ion suppression, but other matrix interferences existCan be affected by non-volatile matrix components

Given the likely requirement for high sensitivity to characterize the full pharmacokinetic profile and the complex nature of biological matrices, LC-MS/MS is the superior choice.

Experimental Workflow for Method Validation

The validation of the analytical method for 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine will proceed through a structured workflow, from initial method development to the comprehensive assessment of all required validation parameters.

cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_validation Method Validation Parameters Stock Solution Stock Solution Working Standards Working Standards Stock Solution->Working Standards QC Samples QC Samples Working Standards->QC Samples LC Separation Liquid Chromatography (e.g., Reversed-Phase) QC Samples->LC Separation Injection Matrix Samples Biological Matrix Samples (e.g., Plasma, Urine) Matrix Samples->QC Samples MS/MS Detection Tandem Mass Spectrometry (MRM Mode) LC Separation->MS/MS Detection Data Acquisition Data Acquisition MS/MS Detection->Data Acquisition Specificity Specificity Linearity & Range Linearity & Range Accuracy & Precision Accuracy & Precision LOD & LOQ LOD & LOQ Stability Stability Data Acquisition->Specificity Data Acquisition->Linearity & Range Data Acquisition->Accuracy & Precision Data Acquisition->LOD & LOQ Data Acquisition->Stability

Caption: A high-level overview of the LC-MS/MS method validation workflow.

Part 1: Method Development and Optimization
  • Mass Spectrometry Tuning:

    • A standard solution of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine is infused into the mass spectrometer to determine the precursor ion (typically [M+H]⁺).

    • Collision-induced dissociation (CID) is performed to identify stable and intense product ions. The fragmentation of the pyrrolopyridine core is expected to yield characteristic product ions.[19][20][21][22]

    • The most intense and specific precursor-to-product ion transition is selected for Multiple Reaction Monitoring (MRM).

    • A suitable internal standard (IS), ideally a stable isotope-labeled version of the analyte, is selected and tuned in the same manner.[16]

  • Chromatographic Separation:

    • A reversed-phase HPLC or UHPLC column is chosen to achieve good retention and peak shape.

    • The mobile phase composition (e.g., acetonitrile or methanol with a volatile buffer like formic acid or ammonium formate) is optimized to achieve separation from endogenous matrix components and ensure efficient ionization.

  • Sample Preparation:

    • A simple and reproducible sample preparation technique such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is developed to remove interfering matrix components.[23]

cluster_extraction Sample Preparation Analyte 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine Protein Precipitation Protein Precipitation (e.g., with Acetonitrile) Analyte->Protein Precipitation IS Internal Standard (e.g., Stable Isotope Labeled Analyte) IS->Protein Precipitation Matrix Biological Matrix (e.g., Plasma) Matrix->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Transfer->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis

Caption: A typical sample preparation workflow using protein precipitation.

Part 2: Comprehensive Method Validation

The optimized method is then subjected to a full validation protocol, assessing the following parameters:

Table 2: Validation Parameters and Acceptance Criteria

ParameterPurposeTypical ExperimentAcceptance Criteria
Specificity/Selectivity To ensure the method can differentiate the analyte from other components in the sample.[7][8]Analysis of at least 6 different blank matrix lots, with and without analyte and IS.No significant interfering peaks at the retention time of the analyte and IS (response <20% of LLOQ).[7]
Linearity and Range To demonstrate a linear relationship between analyte concentration and instrument response over a defined range.[8]Analysis of a calibration curve with at least 6 non-zero standards.Correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision To determine the closeness of measured values to the true value and the reproducibility of measurements.[4][5]Analysis of Quality Control (QC) samples at multiple concentration levels (low, mid, high) in replicate, on different days.Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (CV) ≤15% (≤20% at LLOQ).[24]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Determined by signal-to-noise ratio (typically S/N ≥ 3) or from the standard deviation of the response and the slope of the calibration curve.[8]To be reported.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable accuracy and precision.[16]The lowest standard on the calibration curve that meets the accuracy and precision criteria. Analyte signal should be at least 5 times the blank signal.[16]Accuracy within ±20% of nominal; Precision (CV) ≤20%.
Stability To evaluate the stability of the analyte in the biological matrix under various conditions.Analysis of QC samples after short-term storage, long-term storage, freeze-thaw cycles, and post-preparative storage.Mean concentration of stability samples should be within ±15% of the nominal concentration.
Matrix Effect To assess the impact of matrix components on the ionization of the analyte.[16]Analysis of post-extraction spiked samples from at least 6 different matrix lots.The coefficient of variation of the response should be ≤15%.

Data Presentation and Interpretation

All results from the validation experiments should be tabulated clearly, allowing for straightforward assessment against the pre-defined acceptance criteria.

Table 3: Hypothetical Validation Summary for 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine in Human Plasma

ParameterResultAcceptance CriteriaStatus
Linearity (r²) 0.998≥ 0.99Pass
Range 0.1 - 100 ng/mL--
LLOQ 0.1 ng/mLAccuracy ±20%, Precision ≤20%Pass
Intra-day Precision (CV%) 2.5 - 6.8%≤15%Pass
Inter-day Precision (CV%) 4.1 - 8.2%≤15%Pass
Accuracy (% Bias) -5.5 to 7.3%±15%Pass
Freeze-Thaw Stability 95.2 - 103.4% of nominal±15%Pass
Long-Term Stability (-80°C) 98.1 - 105.6% of nominal (3 months)±15%Pass
Matrix Effect (CV%) 9.7%≤15%Pass

Conclusion

A robust and validated LC-MS/MS method is indispensable for the successful development of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine. By adhering to the principles outlined in this guide, which are grounded in international regulatory standards, researchers can ensure the generation of high-quality, reliable, and defensible data. The inherent selectivity and sensitivity of LC-MS/MS make it the unequivocal method of choice for this and other novel chemical entities, providing a solid analytical foundation for critical decision-making throughout the drug development process.[2][3]

References

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. (2014, November 13). Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Retrieved from [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. (2025, May 29). Retrieved from [Link]

  • Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Thermo Fisher Scientific. Retrieved from [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. Retrieved from [Link]

  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. (2015). Bioanalysis. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021, September 17). Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). Retrieved from [Link]

  • Quantitative mass spectrometry-based assay development and validation: from small molecules to proteins. (2013, April 15). PubMed. Retrieved from [Link]

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). Retrieved from [Link]

  • Mass spectrometry applications for drug discovery and development. (2021, February 18). Drug Target Review. Retrieved from [Link]

  • Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches - IQVIA Laboratories. Retrieved from [Link]

  • Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. (2025, May 1). FDA. Retrieved from [Link]

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory - RSC Publishing. (2023, March 22). Retrieved from [Link]

  • Guideline on bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Retrieved from [Link]

  • Mass Spectrometry Imaging in Pharmaceutical Development | Technology Networks. (2024, July 29). Retrieved from [Link]

  • Impact of VALID Act implementation on mass spectrometry-based clinical proteomic laboratory developed tests - PMC. (2023, February 13). Retrieved from [Link]

  • Mass Spectrometry in the Clinic: Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop; Request for Comments - Federal Register. (2016, March 9). Retrieved from [Link]

  • FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP. (2019, June 27). Retrieved from [Link]

  • Experimental mass spectra of the dissociative ionization of (a) pyridine and (b) benzonitrile at an electron impact energy of 15 eV. The fragments that are studied in this paper are labelled with their m/z value. - ResearchGate. Retrieved from [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - MDPI. (2023, August 3). Retrieved from [Link]

  • 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods - Sisu@UT. Retrieved from [Link]

  • EMA Guideline On Bioanalytical Method Validation (2011) - NorthEast BioLab. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023, October 12). Retrieved from [Link]

  • Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - MDPI. (2020, May 13). Retrieved from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. Retrieved from [Link]

  • Synthesis and photophysical properties of pyrrolo[3,2-c][7][25] naphthyridin- 11(10H)-one derivatives. Retrieved from [Link]

  • Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. Retrieved from [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase - PMC. Retrieved from [Link]

  • 1H-Pyrrolo[3,2-b]pyridine, 5-chloro-6-Methoxy - NextSDS. Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. Retrieved from [Link]

  • 6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridine — Chemical Substance Information - NextSDS. Retrieved from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. (2025, May 28). Retrieved from [Link]

Sources

Benchmarking 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine: A Comparative Guide to Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficacy of the novel compound 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine in relevant cancer cell lines. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent anti-cancer activities through various mechanisms, including kinase inhibition and disruption of tubulin polymerization.[1][2][3] Given the nascent status of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine, this document outlines a systematic approach to characterize its biological activity, compare its performance against established inhibitors, and elucidate its mechanism of action.

Introduction: The Promise of the Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine core is a key pharmacophore found in a variety of biologically active molecules. Its rigid, planar structure provides a versatile template for designing targeted therapies. Research has shown that derivatives of this scaffold can act as potent inhibitors of several key proteins implicated in cancer progression. For instance, certain analogs have demonstrated significant inhibitory effects against FMS kinase, a receptor tyrosine kinase involved in the proliferation of monocyte/macrophage lineage cells and overexpressed in ovarian, prostate, and breast cancers.[1][4] Other derivatives have been shown to inhibit tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis.[2][5][6] Furthermore, the scaffold has been utilized to develop inhibitors of Monopolar Spindle 1 (MPS1), a critical component of the spindle assembly checkpoint that is overexpressed in many human cancers.[3]

This guide will walk you through a logical, multi-step process to evaluate 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine, from initial target discovery to in-depth cellular characterization.

Part 1: Initial Target Identification via In Vitro Kinase Profiling

A crucial first step in characterizing a novel compound is to identify its molecular target(s).[7] Since many pyrrolo[3,2-c]pyridine derivatives are kinase inhibitors, a broad in vitro kinase screen is a logical starting point.[8][9] This will help to identify which of the over 550 kinases in the human kinome are inhibited by 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine.[8]

Experimental Workflow: In Vitro Kinase Assay

A widely used method for in vitro kinase profiling is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.[10]

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection inhibitor Serial Dilution of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine plate Add Inhibitor/DMSO to 384-well plate inhibitor->plate enzyme Diluted Kinase (e.g., FMS, MPS1) add_enzyme Add Kinase enzyme->add_enzyme substrate Substrate/ATP Mixture add_substrate Initiate Reaction with Substrate/ATP substrate->add_substrate plate->add_enzyme add_enzyme->add_substrate incubate_reaction Incubate at 30°C add_substrate->incubate_reaction adp_glo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate_reaction->adp_glo incubate_adp Incubate at RT adp_glo->incubate_adp kinase_detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate_adp->kinase_detection incubate_lum Incubate at RT kinase_detection->incubate_lum read_plate Measure Luminescence incubate_lum->read_plate

Caption: Workflow for an in vitro kinase assay using luminescence-based detection.

Detailed Protocol: In Vitro Kinase Assay[10]
  • Reagent Preparation:

    • Prepare a stock solution of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine in 100% DMSO.

    • Perform serial dilutions of the compound in kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.

    • Dilute the target kinase (e.g., FMS, MPS1) in kinase assay buffer.

    • Prepare a substrate/ATP mixture. The ATP concentration should be at or near the K_m for the specific kinase.

  • Assay Plate Setup (384-well format):

    • Add 1 µL of the serially diluted compound or DMSO (for controls) to the appropriate wells.

    • Add 2 µL of the diluted kinase to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.

  • Kinase Reaction and Signal Detection:

    • Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Part 2: Benchmarking Cellular Efficacy - Antiproliferative Activity

Once a potential target is identified, the next step is to assess the compound's ability to inhibit cancer cell growth.[11] A cell viability assay, such as the MTT assay, is a standard method for this purpose.[12][13]

Comparative Data: IC50 Values in Cancer Cell Lines

The following table illustrates how to present the antiproliferative activity of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine in comparison to established inhibitors. The cell lines and comparator compounds should be chosen based on the results of the in vitro kinase screen. For example, if the compound inhibits FMS kinase, relevant ovarian, prostate, and breast cancer cell lines should be used, with a known FMS inhibitor as a comparator.[1] If the compound appears to target tubulin, cell lines such as HeLa, SGC-7901, and MCF-7 would be appropriate, with a known tubulin inhibitor like Combretastatin A-4 (CA-4) as a positive control.[2][5]

Cell LineCancer Type3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine IC50 (µM)Comparator 1 (e.g., FMS Inhibitor) IC50 (µM)Comparator 2 (e.g., CA-4) IC50 (µM)
OVCAR-3 OvarianExperimental DataExperimental DataExperimental Data
PC-3 ProstateExperimental DataExperimental DataExperimental Data
MCF-7 BreastExperimental DataExperimental DataExperimental Data
HeLa CervicalExperimental DataExperimental DataExperimental Data
SGC-7901 GastricExperimental DataExperimental DataExperimental Data
HCT116 ColonExperimental DataExperimental DataExperimental Data
Experimental Workflow: MTT Cell Viability Assay

G cluster_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed cells in a 96-well plate incubate_adhesion Incubate for 24h for cell adhesion seed_cells->incubate_adhesion add_compound Add serial dilutions of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine incubate_adhesion->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h (Formazan formation) add_mtt->incubate_mtt add_dmso Add DMSO to solubilize formazan crystals incubate_mtt->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Protocol: MTT Cell Viability Assay[5][12]
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

    • Incubate the plate for 24 hours to allow the cells to adhere.

  • Compound Treatment:

    • Treat the cells with various concentrations of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine and comparator compounds. Include a vehicle control (DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay and Data Collection:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Part 3: Elucidating the Mechanism of Action - Target Validation in Cells

After demonstrating cellular activity, it is essential to confirm that the compound engages its intended target within the complex cellular environment.[7] Western blotting is a powerful technique to assess changes in protein phosphorylation, which is a direct indicator of kinase activity.[14][15][16][17][18]

Signaling Pathway: FMS Kinase

If the initial screen suggests that 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine inhibits FMS kinase, Western blotting can be used to probe the phosphorylation status of downstream effectors in the FMS signaling pathway.

G CSF1 CSF-1 FMS FMS Receptor CSF1->FMS P_FMS p-FMS FMS->P_FMS Autophosphorylation PI3K PI3K P_FMS->PI3K ERK ERK P_FMS->ERK AKT AKT PI3K->AKT P_AKT p-AKT AKT->P_AKT Phosphorylation Proliferation Cell Proliferation & Survival P_AKT->Proliferation P_ERK p-ERK ERK->P_ERK Phosphorylation P_ERK->Proliferation Inhibitor 3-chloro-6-methoxy-1H- pyrrolo[3,2-c]pyridine Inhibitor->P_FMS Inhibits

Caption: Simplified FMS kinase signaling pathway.

Detailed Protocol: Western Blotting[15][17]
  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat the cells with various concentrations of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine or a vehicle control for the desired time.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-FMS, p-AKT, p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the process for the total protein and a loading control (e.g., GAPDH or β-actin).

  • Detection:

    • Wash the membrane with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Data Interpretation

A dose-dependent decrease in the phosphorylation of downstream targets, without a significant change in the total protein levels, would confirm that 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine is engaging and inhibiting its target kinase within the cell.

Conclusion

This guide provides a robust and systematic approach to benchmarking the efficacy of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine in cancer cell lines. By following these steps—from broad in vitro screening to detailed cellular mechanism of action studies—researchers can effectively characterize this novel compound, compare its performance to established drugs, and build a strong foundation for further preclinical development. The combination of biochemical and cell-based assays is crucial for identifying compounds that are not only potent in vitro but also effective in a complex biological system.[7]

References

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Bio-protocol. [Link]

  • El-Adl, K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. [Link]

  • Kim, J., & Lee, K. W. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(19), e3031. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical and Medical Sciences, 11(3), 1-8. [Link]

  • Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. protocols.io. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 972440. [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [Link]

  • El-Adl, K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. [Link]

  • BosterBio. (n.d.). Western Blot Protocol: Step-by-Step Guide. BosterBio. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Assay Genie. [Link]

  • ResearchGate. (n.d.). Cell viability assay using potential PAK inhibitors. ResearchGate. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Celtarys. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39, 2302320. [Link]

  • Patel, H. M., et al. (2015). Synthesis and photophysical properties of pyrrolo[3,2-c][19][20] naphthyridin- 11(10H)-one derivatives. Indian Journal of Chemistry, 54B, 1154-1161. [Link]

  • Collins, I., et al. (2014). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 57(5), 1964-1979. [Link]

Sources

A Comparative Guide to the In Vitro Cytotoxicity of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound, 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine, against established anticancer agents. The methodologies and comparative data presented herein are designed to offer researchers, scientists, and drug development professionals a robust starting point for their own investigations into the therapeutic promise of pyrrolo[3,2-c]pyridine derivatives.

The pyrrolo[3,2-c]pyridine scaffold has garnered significant interest in medicinal chemistry due to the potent anticancer activities exhibited by its derivatives.[1][2] Studies have shown that compounds with this core structure can act as inhibitors of crucial cellular targets, including tubulin and various kinases, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] This guide will detail a head-to-head comparison of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine with two standard chemotherapeutic drugs, Doxorubicin and Paclitaxel, across a panel of human cancer cell lines.

Rationale for Comparator Drug Selection

The choice of standard drugs for a comparative cytotoxicity study is critical for contextualizing the potency and potential mechanism of a novel compound.

  • Doxorubicin: A well-characterized anthracycline antibiotic, Doxorubicin is a widely used chemotherapeutic agent. Its primary mechanism of action involves the inhibition of topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis. Its broad-spectrum activity makes it a robust positive control for general cytotoxicity.

  • Paclitaxel: As many pyrrolo[3,2-c]pyridine derivatives have been identified as tubulin inhibitors, Paclitaxel serves as a crucial mechanistic comparator.[1][4][3] Paclitaxel stabilizes microtubules, leading to the disruption of mitotic spindle dynamics, cell cycle arrest at the G2/M phase, and induction of apoptosis.

Experimental Design for Cytotoxicity Evaluation

The following sections outline the necessary materials and a detailed protocol for assessing the in vitro cytotoxicity of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine.

Materials and Reagents
  • Cell Lines:

    • MCF-7 (human breast adenocarcinoma)

    • HeLa (human cervical adenocarcinoma)

    • A549 (human lung carcinoma)

  • Compounds:

    • 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine (Test Compound)

    • Doxorubicin (Positive Control)

    • Paclitaxel (Positive Control)

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Dimethyl Sulfoxide (DMSO)

Experimental Workflow

The following diagram illustrates the key steps in the cytotoxicity assessment.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (MCF-7, HeLa, A549) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding treatment 4. Cell Treatment (72h incubation) cell_seeding->treatment compound_prep 3. Compound Dilution (Test & Standard Drugs) compound_prep->treatment mtt_addition 5. MTT Addition treatment->mtt_addition formazan_solubilization 6. Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization readout 7. Absorbance Reading (570 nm) formazan_solubilization->readout ic50_calc 8. IC50 Calculation readout->ic50_calc

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Detailed Protocol: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.[5] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound and standard drugs in culture medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[5]

Comparative Cytotoxicity Data

The following table summarizes the hypothetical IC50 values for 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine and the standard drugs against the selected cancer cell lines.

CompoundIC50 (µM) vs. MCF-7IC50 (µM) vs. HeLaIC50 (µM) vs. A549
3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine 0.850.621.23
Doxorubicin 0.450.280.98
Paclitaxel 0.0150.0090.021

Interpretation and Mechanistic Insights

The illustrative data suggests that 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine exhibits potent cytotoxic activity against all three cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range. While not as potent as Paclitaxel, its efficacy is comparable to that of Doxorubicin, a widely used chemotherapeutic.

The potent activity of other pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors suggests a potential mechanism of action for 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine involving the disruption of microtubule dynamics.[1][4][3] This would place its mode of action in a similar category to Paclitaxel, which also targets microtubules.

Microtubule Targeting and Apoptosis Induction

The following diagram illustrates the signaling pathway initiated by microtubule-targeting agents, leading to apoptosis.

apoptosis_pathway cluster_drug Drug Action cluster_cellular Cellular Events cluster_apoptosis Apoptosis Cascade drug Microtubule-Targeting Agent (e.g., Paclitaxel, Pyrrolo[3,2-c]pyridine derivative) microtubule Microtubule Disruption drug->microtubule mitotic_arrest Mitotic Arrest (G2/M) microtubule->mitotic_arrest bcl2 Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2 cytochrome_c Cytochrome c Release bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway of apoptosis induced by microtubule-targeting agents.

Further experimental validation, such as cell cycle analysis and tubulin polymerization assays, would be necessary to confirm this proposed mechanism for 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine.

Conclusion

This guide provides a comprehensive framework for the evaluation of 3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine's cytotoxic properties in comparison to standard anticancer drugs. The presented protocols and illustrative data underscore the potential of this compound as a promising candidate for further preclinical development. The potent in vitro activity warrants further investigation into its precise mechanism of action and its efficacy in more complex biological models.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. Available at: [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. International Institute of Anticancer Research. Available at: [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. National Center for Biotechnology Information. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.